BI-1910
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASTQAQBOZSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-1910: A Deep Dive into the Agonistic Anti-TNFR2 Antibody's Mechanism of Action in Solid Tumors
For Immediate Release
This technical guide provides an in-depth analysis of BI-1910, an agonistic human IgG2 monoclonal antibody targeting the Tumor Necrosis Factor Receptor 2 (TNFR2). Developed by BioInvent International, this compound represents a promising immunotherapeutic approach for the treatment of solid tumors. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways.
Executive Summary
This compound is designed to stimulate TNFR2, a key receptor in the tumor microenvironment (TME) known for its role in the expansion and survival of tumor cells and the function of regulatory T cells (Tregs). By acting as a TNFR2 agonist, this compound enhances the activation and proliferation of both CD4+ and CD8+ T cells, crucial components of the anti-tumor immune response. Preclinical studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors. Early clinical data from a Phase 1/2a trial have shown a favorable safety profile and signs of clinical activity in patients with advanced solid tumors. Despite these promising results, the development of this compound has been paused as BioInvent prioritizes other pipeline candidates.
Core Mechanism of Action
This compound is a human IgG2 monoclonal antibody that selectively binds to and activates TNFR2.[1][2] Unlike some other anti-TNFR2 antibodies, this compound does not block the binding of the natural ligand, TNF-α.[3] Its agonistic nature triggers downstream signaling pathways that lead to the co-stimulation of effector T cells.
The Role of TNFR2 in the Tumor Microenvironment
TNFR2 is preferentially expressed on immune cells, including Tregs and activated T cells, within the TME.[4] Its expression on Tregs is associated with their suppressive function, contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.[4] However, TNFR2 also acts as a co-stimulatory receptor on CD8+ T cells, promoting their activation and effector functions.[3] this compound leverages this dual role by potently activating TNFR2, leading to a shift in the TME towards a more pro-inflammatory and anti-tumor state.
Signaling Pathway
Upon binding to TNFR2, this compound induces receptor clustering, which initiates a downstream signaling cascade. This process involves the recruitment of TNF receptor-associated factor 2 (TRAF2), leading to the activation of both the canonical and non-canonical NF-κB pathways, as well as the JNK signaling pathway. These pathways culminate in the transcription of genes that promote T cell survival, proliferation, and effector functions.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in various preclinical models, both as a single agent and in combination with other immunotherapies.
In Vitro T-Cell Activation
This compound has been shown to induce the proliferation and activation of human CD4+ and CD8+ T cells in vitro. This is a critical validation of its agonistic mechanism of action.
In Vivo Efficacy in Syngeneic Mouse Models
In vivo studies using immunocompetent mice bearing syngeneic tumors have shown that a murine surrogate of this compound can effectively control tumor growth. Additive anti-tumor effects were observed when combined with an anti-PD-1 antibody in several murine tumor models, including B16 melanoma, MC38 colon cancer, and CT26 colon cancer.[5] This provides a strong rationale for the clinical evaluation of this compound in combination with pembrolizumab (B1139204).[5]
Table 1: Summary of Preclinical In Vivo Efficacy
| Model | Treatment | Outcome |
| B16 Melanoma | This compound + anti-PD-1 | Additive anti-tumor effect[5] |
| MC38 Colon Cancer | This compound + anti-PD-1 | Additive anti-tumor effect[5] |
| CT26 Colon Cancer | This compound + anti-PD-1 | Additive anti-tumor effect[5] |
Clinical Data
This compound has been evaluated in a Phase 1/2a clinical trial in patients with advanced solid tumors (NCT06205706).[2]
Phase 1 Dose Escalation Study
The single-agent dose-escalation portion of the Phase 1 study has been completed.[6] The trial enrolled 26 patients with advanced or metastatic solid tumors who had progressed after standard therapy.[1] this compound was administered intravenously every three weeks at dose levels ranging from 4 mg to 900 mg.[1]
Table 2: Phase 1 Single Agent Clinical Trial Results
| Parameter | Result |
| Number of Patients | 26[1] |
| Dose Range | 4 mg to 900 mg IV Q3W[1] |
| Safety | No notable adverse events or dose-limiting toxicities observed.[1] Fatigue was the most common adverse event.[1] |
| Efficacy | Stable disease was the best clinical response in 12 out of 26 treated patients.[1] |
| Long-term Disease Control | Five patients experienced disease control for more than six months.[1] |
| Pharmacodynamics | Evidence of T cell proliferation induction in patients within the target dose range.[6] Durable response was associated with strong CD4+ and CD8+ memory T-cell expansion.[1] |
The study demonstrated a favorable safety profile and early signs of clinical efficacy, with a notable number of patients achieving stable disease.[1][6] Importantly, there was evidence of target engagement and induction of T-cell proliferation, consistent with the proposed mechanism of action.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies likely employed in the preclinical and clinical evaluation of this compound, based on standard practices in the field.
In Vitro T-Cell Activation Assay
-
Objective: To assess the ability of this compound to induce T-cell activation and proliferation.
-
Methodology:
-
Isolation of human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Purification of CD4+ and CD8+ T cells.
-
Culture of purified T cells in the presence of varying concentrations of this compound.
-
Assessment of T-cell proliferation using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.
-
Measurement of cytokine production (e.g., IFN-γ, IL-2) in culture supernatants by ELISA or multiplex bead array.
-
Analysis of activation markers (e.g., CD25, CD69) on the T-cell surface by flow cytometry.
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of a murine surrogate of this compound, alone and in combination with anti-PD-1.
-
Methodology:
-
Implantation of murine tumor cells (e.g., B16 melanoma, MC38 colon carcinoma) into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established, randomization of mice into treatment groups: vehicle control, this compound surrogate alone, anti-PD-1 alone, and combination of this compound surrogate and anti-PD-1.
-
Administration of treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections).
-
Regular measurement of tumor volume using calipers.
-
Monitoring of animal survival.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Phase 1/2a Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors.
-
Study Design:
-
Phase 1: Dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients receive escalating doses of this compound as a single agent.
-
Phase 2a: Expansion cohorts to further evaluate the safety and efficacy of this compound at the RP2D in specific tumor types. A combination arm with pembrolizumab is also included.[7]
-
-
Key Assessments:
-
Safety: Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Efficacy: Tumor response assessment using RECIST criteria.
-
Pharmacokinetics (PK): Measurement of this compound concentrations in blood samples over time.
-
Pharmacodynamics (PD): Analysis of biomarkers in blood and tumor biopsies to assess target engagement and immune activation (e.g., T-cell proliferation and activation markers).
-
Conclusion
This compound is a rationally designed TNFR2 agonist antibody with a well-defined mechanism of action. By stimulating TNFR2, it promotes the activation and proliferation of effector T cells, thereby enhancing the anti-tumor immune response. Preclinical data have demonstrated its potential, particularly in combination with checkpoint inhibitors. Early clinical results have been encouraging, showing a manageable safety profile and signs of clinical activity. While the program is currently paused, the data generated for this compound provide valuable validation for TNFR2 as a therapeutic target in oncology. Further investigation of TNFR2 agonists, potentially in combination with other immunotherapies, is warranted.
References
- 1. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 2. BioInvent håller två posterpresentationer på SITC 38th Annual Meeting | BioInvent [bioinvent.com]
- 3. BioInvent announces publication of data in leading cancer journal Immunity | BioInvent [bioinvent.com]
- 4. BioInvent to hold two poster presentations at SITC 38th Annual Meeting | BioInvent [bioinvent.com]
- 5. BioInvent International AB Announces Publication of Preclinical and Early Phase 1 Data for BI-1607 in HER2-Positive Advanced Solid Tumors | MarketScreener [marketscreener.com]
- 6. BioInvent Presents at PAGE 2025 a Poster Highlighting Model-Informed Early Clinical Development of anti-TNFR2 drug candidate this compound | BioInvent [bioinvent.com]
- 7. Press Releases | BioInvent [bioinvent.com]
The Role of BI-1910 in the Activation of CD4+ and CD8+ T Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is a human IgG2 monoclonal antibody that acts as an agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] TNFR2, a member of the TNF receptor superfamily, is a critical co-stimulatory molecule for T cells.[4] Its expression is largely restricted to immune cells and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[4][5] this compound stimulates and enhances the activation of both CD4+ and CD8+ T cells, positioning it as a promising candidate for cancer immunotherapy.[1][3] This document provides a comprehensive technical overview of the available preclinical and clinical data on the role of this compound in T cell activation.
Mechanism of Action
This compound selectively binds to TNFR2 and mimics the action of its natural ligand, TNF-α, without blocking the ligand-receptor interaction.[5] This agonistic activity triggers downstream signaling pathways within the T cell, leading to enhanced activation, proliferation, and effector functions. The anti-tumor effects of this compound are believed to be mediated through the potentiation of CD8+ T cell-dependent immune responses.
Signaling Pathway
Upon binding of this compound to TNFR2 on the surface of a T cell, a signaling cascade is initiated. While the precise downstream effects of this compound are still under investigation, the general TNFR2 signaling pathway involves the recruitment of TNF receptor-associated factor 2 (TRAF2). This can lead to the activation of both the canonical and non-canonical NF-κB pathways, as well as the PI3K/Akt pathway, all of which are crucial for T cell survival, proliferation, and effector function.
Preclinical Data
Disclaimer: The following preclinical data is based on publicly available abstracts and press releases. Detailed quantitative data from the full study reports are not available at the time of this writing.
In preclinical studies, a mouse surrogate for this compound demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody. This anti-tumor effect was shown to be dependent on CD8+ T cells. In vitro experiments confirmed the agonistic activity of this compound on T cells. Furthermore, studies in human TNFR2 transgenic mice confirmed these findings. Toxicological studies in cynomolgus macaques showed that this compound was well-tolerated and induced a dose-dependent activation of T cells, as evidenced by an increase in T cell activation markers and a shift from naïve to effector memory T cells.
| Preclinical Model | Key Findings |
| In vitro T cell assays | Demonstrated agonistic activity of this compound on T cells. |
| Syngeneic mouse tumor models | Potent anti-tumor activity as a single agent and in combination with anti-PD-1. |
| CD8+ T cell depletion studies | Anti-tumor effect is dependent on CD8+ T cells. |
| Human TNFR2 transgenic mice | Confirmed the findings from syngeneic models. |
| Cynomolgus macaques (Toxicology) | Well-tolerated with dose-dependent T cell activation. |
Clinical Data
A Phase 1 clinical trial (NCT06205706) evaluated this compound as a single agent in patients with advanced solid tumors.[2][6]
| Parameter | Observation | Reference |
| Patient Population | 26 patients with advanced/metastatic solid tumors who had progressed after standard therapy. | [6] |
| Dosing | Intravenous administration every three weeks, with dose levels ranging from 4 mg to 900 mg. | [6] |
| Receptor Occupancy | Full receptor occupancy was achieved at doses ≥300 mg. | [7] |
| Safety | Well-tolerated with no dose-limiting toxicities observed. The most common adverse event was fatigue. | [6] |
| Efficacy | Stable disease was observed in 12 out of 26 patients. Five of these patients experienced disease control for more than six months. | [6] |
| CD4+ T Cell Response | Expansion of CD4+ memory T cells was observed in all patients, with the strongest effect after the first dose. Stronger activation (upregulation of 4-1BB and PD-1) was seen in patients with long-term stable disease. | [7] |
| CD8+ T Cell Response | Expansion of CD8+ memory T cells continued to increase with repeated dosing. | [7] |
Experimental Protocols
Disclaimer: Detailed experimental protocols have not been publicly released. The following are generalized protocols based on standard immunological assays and information from available abstracts.
In Vitro T Cell Activation Assay
This assay is designed to measure the ability of this compound to induce T cell proliferation and cytokine production in vitro.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates pre-coated with a sub-optimal concentration of anti-CD3 antibody to provide the primary T cell receptor signal.
-
This compound Treatment: this compound is added to the cultures at a range of concentrations. A human IgG2 isotype control is used as a negative control.
-
Incubation: The cells are incubated for 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
Analysis:
-
Proliferation: T cell proliferation is assessed by flow cytometry using a proliferation dye such as CFSE, or by measuring the incorporation of 3H-thymidine or BrdU.
-
Cytokine Production: Supernatants are collected, and the concentrations of key cytokines such as IFN-γ, TNF-α, and IL-2 are measured using ELISA or a multiplex bead array (e.g., Luminex).
-
In Vivo Murine Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: A suitable murine cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Establishment: Tumors are allowed to grow to a pre-determined size (e.g., 50-100 mm³).
-
Treatment Groups: Mice are randomized into treatment groups, which may include:
-
Vehicle control
-
Isotype control antibody
-
Mouse surrogate of this compound
-
Anti-PD-1 antibody
-
This compound surrogate in combination with anti-PD-1
-
-
Treatment Administration: The antibodies are administered via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal survival is also monitored.
-
Immunophenotyping: At the end of the study, or at specified time points, tumors are harvested, and tumor-infiltrating lymphocytes are isolated. The phenotype and activation status of CD4+ and CD8+ T cells are analyzed by multi-color flow cytometry.
Conclusion
This compound is a promising TNFR2 agonist with a clear mechanism of action centered on the activation of CD4+ and CD8+ T cells. Preclinical data have demonstrated its potential for anti-tumor activity, which has been further supported by early clinical findings showing T cell proliferation and disease control in patients with advanced solid tumors. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in the landscape of cancer immunotherapy. The development of this compound is currently paused as the company focuses on its other clinical programs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 4. bioinvent.com [bioinvent.com]
- 5. BioStock: BioInvent presents positive Phase I data for this compound - Inderes [inderes.fi]
- 6. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 7. Titles and Publications - SITC 2023 [sitcancer.org]
BI-1910: A Novel Agonistic Anti-TNFR2 Antibody for Cancer Immunotherapy
An In-depth Technical Guide
Executive Summary
BI-1910 is a clinical-stage, agonistic human IgG2 monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Developed by BioInvent International AB using its proprietary F.I.R.S.T™ technology platform, this compound represents a differentiated therapeutic strategy within the burgeoning field of TNFR2-targeted cancer immunotherapies.[1][3] Unlike ligand-blocking antibodies, this compound is designed to activate TNFR2, a key co-stimulatory receptor on various immune cells, including effector T cells and Natural Killer (NK) cells.[4][5] Preclinical studies have demonstrated its ability to induce potent, T-cell-mediated anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors.[2][5] A Phase 1/2a clinical trial (NCT06205706) has shown that this compound is well-tolerated and can induce durable disease control in patients with advanced solid tumors, which correlates with strong T-cell activation.[1][2] Despite these promising results, the clinical development of this compound has been temporarily paused as part of a strategic portfolio prioritization by BioInvent.[1] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, and the methodologies employed in its evaluation.
Introduction
The tumor microenvironment (TME) is characterized by a complex interplay of immune cells, where inhibitory signals often suppress effective anti-tumor responses. A key player in this environment is the Tumor Necrosis Factor Receptor 2 (TNFR2), a member of the TNFR superfamily.[5] While its counterpart, TNFR1, is broadly expressed, TNFR2 expression is largely restricted to immune cells, including suppressive regulatory T cells (Tregs), as well as effector CD4+ and CD8+ T cells, and NK cells.[4][5] TNFR2 is particularly upregulated on Tregs within the TME and is crucial for their survival and function.[4][6] However, it also acts as a potent co-stimulatory molecule on effector T cells, promoting their activation, proliferation, and the generation of memory cells.[2][5]
This dual role makes TNFR2 a compelling, yet complex, target for cancer immunotherapy. This compound is a novel, agonistic human IgG2 monoclonal antibody designed to harness the co-stimulatory function of TNFR2.[1] By activating the receptor, this compound aims to invigorate an anti-tumor immune response, a strategy that is distinct from ligand-blocking approaches.[3]
| Table 1: this compound Key Characteristics | |
| Molecule Type | Agonistic Human IgG2 Monoclonal Antibody[1] |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2)[1] |
| Mechanism | Co-stimulatory activation of TNFR2 on immune cells[5] |
| Developer | BioInvent International AB[1] |
| Technology Platform | F.I.R.S.T™[3] |
| Key Differentiator | Agonist activity, does not block TNF-α ligand binding[5] |
| Development Status | Phase 1/2a Clinical Trial (NCT06205706); development currently paused[1] |
Mechanism of Action
This compound functions as a potent TNFR2 agonist. Its primary mechanism involves binding to TNFR2 expressed on the surface of key immune effector cells within the TME.[5]
-
T-Cell Co-stimulation : Upon binding to TNFR2 on CD4+ and CD8+ T cells, this compound provides a powerful co-stimulatory signal that enhances T-cell receptor (TCR) signaling. This leads to increased T-cell activation, proliferation, and memory T-cell generation.[2] Clinical data has shown that durable responses in patients correlate with a strong expansion of CD4+ and CD8+ memory T-cells.[1]
-
NK Cell Activation : Preclinical data indicates that this compound also activates Natural Killer (NK) cells, further broadening its anti-tumor activity.[6]
-
Selective Binding : A critical feature of this compound is its ability to bind selectively to TNFR2 without blocking the interaction between the receptor and its natural ligand, TNF-α.[5] This allows for targeted agonism while preserving the natural physiological functions of the TNF-α pathway.
-
Fc-Receptor Independent Activity : The anti-tumor activity of this compound has been shown preclinically to be independent of Fc gamma receptor (FcγR) expression, suggesting its primary mode of action is direct immune cell agonism rather than antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
Preclinical Development
The clinical development of this compound was supported by a robust preclinical data package demonstrating its activity and safety. Studies were conducted using both a mouse surrogate antibody (mthis compound) in immunocompetent mice and the human-specific this compound in humanized mouse models.[2]
3.1 In Vitro & In Vivo Efficacy
Preclinical studies demonstrated that this compound induces strong anti-tumoral immune responses.[6] A mouse surrogate antibody showed potent anti-tumor activity in multiple syngeneic tumor models, including B16 melanoma, MC38 colon cancer, and CT26 colon cancer.[5] This activity was observed both as a single agent and in combination with anti-PD-1 therapy, where it produced additive effects.[5] These findings were subsequently confirmed using this compound in human TNFR2 transgenic mice, highlighting the CD8+ T cell-dependent nature of the anti-tumor effects.[2] In vitro assays using human cells were employed to establish EC50 values and confirm the relationship between dose, receptor occupancy, and immune cell activation.[2]
3.2 Safety and Toxicology
A Good Laboratory Practice (GLP) toxicology study was performed in cynomolgus macaques to assess the safety profile of this compound.[2] The study design is summarized in Table 2.
| Table 2: Preclinical Toxicology Study Design (Cynomolgus Macaque) | |
| Species | Cynomolgus Macaque[2] |
| Dose Levels | 1, 5, and 25 mg/kg[2] |
| Administration | Weekly intravenous (IV) administration for four consecutive weeks[2] |
| Follow-up | Eight-week recovery period[2] |
| Key Findings | - Well-tolerated at all dose levels[2]- No associated adverse clinical signs[2]- No signs of cytokine release[2]- Expected human IgG half-life at receptor-saturating doses[2]- Clear dose-dependent T cell activation (shift from naïve to effector memory T cells)[2] |
The study demonstrated that this compound was well-tolerated with no signs of systemic toxicity or cytokine release, even at high doses.[2] Importantly, a clear, dose-dependent activation of T cells was observed, providing an early pharmacodynamic readout that supported the proposed mechanism of action.[2]
Clinical Evaluation
This compound advanced into a Phase 1/2a first-in-human clinical trial (NCT06205706) in patients with advanced solid tumors who had progressed after standard therapy.[3][5] The study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound, both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[3][5]
4.1 Phase 1 Monotherapy Dose Escalation (Part A)
The initial part of the study focused on dose escalation of this compound as a single agent. This portion of the trial has been successfully completed.[7]
| Table 3: Phase 1/2a (NCT06205706) Monotherapy Dose Escalation Cohort Summary | |
| Patient Population | Patients with advanced/metastatic solid tumors who have progressed after standard therapy[1] |
| Dose Range | 4 mg to 900 mg[1] |
| Administration | Intravenous (IV) infusion every three weeks (Q3W)[1] |
| Primary Objectives | Assess safety, tolerability, and define dose level(s) for future studies[5] |
| Status | Dose escalation completed[7] |
The treatment was found to be well-tolerated across all dose levels, with no dose-limiting toxicities observed.[1] The most commonly reported adverse event was fatigue.[1]
4.2 Clinical Efficacy and Biomarker Data
As of September 2025, promising signs of clinical activity were observed.[1] The data demonstrated robust target engagement and favorable pharmacokinetics, with evidence of T cell proliferation in patients receiving doses within the target range.[7]
| Table 4: Clinical Efficacy from Phase 1 Monotherapy Study (as of Sept 2025) | |
| Total Patients Treated | 26[1] |
| Best Overall Response | Stable Disease (SD)[1] |
| Patients with Stable Disease | 12 of 26 (46%)[1][3] |
| Durable Disease Control (>6 months) | 5 patients[1] |
| Tumor Types with Durable Control | Neuroendocrine, Salivary Gland, Endometrial, Ovarian[1] |
| Key Biomarker Finding | Durable response was associated with strong CD4+ and CD8+ memory T-cell expansion[1] |
These results provide compelling validation of TNFR2 as a target for immune activation and demonstrate that this compound can achieve meaningful disease control in heavily pre-treated patients.[1]
Methodological Approaches
While detailed, step-by-step experimental protocols are proprietary and not publicly available, the key methodological approaches used to characterize this compound can be summarized based on company disclosures.
-
Antibody Discovery and Selection: this compound was identified from a large collection of binders generated via BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform, which is designed to identify antibodies with specific functional activities.[3]
-
In Vitro Functional Assays: T-cell stimulation assays were used to characterize the agonistic activity of this compound. These likely involved co-culturing human T cells with this compound and measuring endpoints such as proliferation (e.g., via CFSE dilution) and cytokine production (e.g., via ELISA or multiplex assays) to determine potency (EC50) and the cytokine release profile.[2]
-
In Vivo Murine Tumor Models: Standard syngeneic mouse tumor models (e.g., MC38, CT26) were likely used to evaluate the anti-tumor efficacy of the surrogate antibody mthis compound.[5] This typically involves implanting tumor cells into immunocompetent mice, allowing tumors to establish, and then treating with the antibody. Tumor volume is measured over time to assess growth inhibition. Combination studies with anti-PD-1 antibodies were also performed.[5]
-
Humanized Mouse Models: To test the human-specific this compound, transgenic mice expressing human TNFR2 were used.[2] This allows for the evaluation of the clinical candidate's activity in an in vivo setting with a functional immune system.
-
GLP Toxicology Studies: The safety of this compound was evaluated in cynomolgus macaques, a standard non-human primate model for antibody therapeutics.[2] The study involved repeated intravenous dosing and monitoring of clinical signs, body weight, food consumption, and clinical pathology. Pharmacokinetic (PK) analysis to determine drug exposure and half-life, and pharmacodynamic (PD) analysis of T-cell activation markers via flow cytometry were also key components.[2]
-
Clinical Trial Protocol (NCT06205706): The Phase 1/2a study employs an adaptive, dose-escalation design.[5] Patients receive this compound intravenously every three weeks. In the combination arm, pembrolizumab is administered at 400 mg IV every six weeks. Tumor responses are assessed regularly (e.g., every 9 weeks) using standard criteria such as RECIST 1.1.[5]
Current Status and Future Directions
The Phase 1 dose escalation of this compound as a monotherapy has been successfully completed, demonstrating a favorable safety profile and encouraging signs of clinical activity.[7] The combination arm with pembrolizumab has been initiated.[7] Based on the strength of the monotherapy data, a Phase 2a study is planned to commence in the second half of 2025, with expansion cohorts in hepatocellular carcinoma (HCC) and other solid tumors.[8]
However, in August 2025, BioInvent announced a strategic decision to temporarily pause the development of this compound to concentrate resources on its more advanced programs, including BI-1808, a ligand-blocking anti-TNFR2 antibody.[1] Despite the pause, the clinical data from this compound are considered a strong validation of TNFR2 as a therapeutic target for cancer immunotherapy.[1] The program remains a potential candidate for future development or partnership.
References
- 1. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 2. This compound | BioInvent [bioinvent.com]
- 3. BioStock: BioInvent presents positive Phase I data for this compound - Inderes [inderes.fi]
- 4. biospace.com [biospace.com]
- 5. bioinvent.com [bioinvent.com]
- 6. bioinvent.com [bioinvent.com]
- 7. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 8. BioInvent Presents at PAGE 2025 a Poster Highlighting Model-Informed Early Clinical Development of anti-TNFR2 drug candidate this compound | BioInvent [bioinvent.com]
Understanding the Agonist Activity of BI-1910: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is a human IgG2 monoclonal antibody designed as a potent agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] TNFR2 is a key co-stimulatory molecule, particularly expressed on regulatory T cells (Tregs), CD4+ and CD8+ effector T cells, and natural killer (NK) cells within the tumor microenvironment.[1][5] The agonist activity of this compound is intended to enhance the anti-tumor immune response by stimulating the proliferation and activation of these key immune cell populations.[1][2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, focusing on its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization. Development of this compound has been paused by BioInvent to focus resources on another anti-TNFR2 antibody, BI-1808.[3]
Core Mechanism of Action
This compound selectively binds to human TNFR2, initiating a downstream signaling cascade that promotes T-cell activation and proliferation.[1][2][4] Notably, this compound's mechanism is differentiated from some other TNFR2-targeting antibodies in that it does not block the binding of the natural ligand, TNF-α.[1] Preclinical studies have demonstrated that this compound's agonistic activity leads to enhanced activation of both CD4+ and CD8+ T cells.[1][2] This co-stimulatory signal is crucial for overcoming T-cell anergy and promoting a robust anti-tumor immune response. In preclinical models, the combination of this compound with an anti-PD-1 antibody showed additive anti-tumor activity.[1][2]
Data Presentation
While specific quantitative data such as binding affinity (Kd) and precise EC50 values from in vitro functional assays for this compound are not publicly available in the reviewed literature, preclinical studies have established EC50 values from various immune stimulation assays. The following tables summarize the available qualitative and clinical data.
Table 1: Preclinical Activity of this compound
| Parameter | Description | Finding |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) | High |
| Cellular Activity | Agonistic activity on T cells | Demonstrated in vitro |
| Mechanism | Co-stimulation through TNFR2 | Enhances T-cell activation |
| In Vivo Efficacy | Anti-tumor activity | Potent as a single agent and in combination with anti-PD-1 in multiple immunocompetent tumor models |
| T-Cell Dependence | CD8+ T cell-dependent anti-tumor effects | Confirmed in human TNFR2 transgenic mice |
Table 2: Phase 1 Clinical Trial Data for this compound (Single Agent)
| Parameter | Description | Finding |
| Study Population | Patients with advanced solid tumors | 12 evaluable patients |
| Safety | Adverse Events | No notable adverse events reported |
| Efficacy | Best Clinical Response | Stable disease observed in 6 out of 12 patients |
| Pharmacokinetics | Drug Levels | Favorable pharmacokinetic data |
| Target Engagement | Receptor Occupancy | Robust target engagement in the target dose range |
| Pharmacodynamics | T-Cell Proliferation | Evidence of induction of T-cell proliferation |
Signaling Pathways
The binding of this compound to TNFR2 initiates a signaling cascade that is critical for its agonist activity. Upon engagement, TNFR2 recruits TNF receptor-associated factor 2 (TRAF2), leading to the activation of both the canonical and non-canonical NF-κB pathways. This results in the transcription of genes involved in T-cell survival, proliferation, and effector function. Additionally, TNFR2 signaling can activate the PI3K/Akt pathway, further promoting cell survival and proliferation.
Caption: this compound induced TNFR2 signaling pathway.
Experimental Protocols
Detailed, specific protocols for the experiments conducted on this compound are proprietary to BioInvent. However, based on the descriptions in the available literature, the following represents a generalized workflow for a key assay used to characterize the agonist activity of this compound.
In Vitro T-Cell Proliferation Assay
This assay is fundamental to demonstrating the agonistic activity of this compound on its target immune cells.
Caption: Workflow for T-cell proliferation assay.
Methodology:
-
Isolation of T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T-cells are then purified from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Stimulation: The purified T-cells are seeded in 96-well culture plates. This compound is added to the wells at various concentrations to determine a dose-response curve. A positive control (e.g., a known T-cell mitogen like phytohemagglutinin) and a negative control (isotype control antibody) are included.
-
Proliferation Measurement: After a 3-5 day incubation period, T-cell proliferation is assessed. A common method is the use of a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). Prior to stimulation, the cells are labeled with CFSE. As the cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.
-
Data Analysis: The percentage of proliferated cells is plotted against the concentration of this compound. The half-maximal effective concentration (EC50) is then calculated from the dose-response curve, representing the concentration of this compound required to induce 50% of the maximal T-cell proliferation.
Logical Relationships in this compound's Therapeutic Approach
The therapeutic rationale for this compound is based on a series of interconnected biological principles, from molecular interactions to the desired clinical outcome.
Caption: Therapeutic rationale of this compound.
Conclusion
This compound is a well-characterized agonistic anti-TNFR2 antibody with a clear mechanism of action centered on the co-stimulation of T-cells. Preclinical and early clinical data have demonstrated its potential to activate the immune system and mediate anti-tumor effects. While the development of this compound is currently paused, the data gathered provides valuable insights into the therapeutic potential of TNFR2 agonism in immuno-oncology. Further investigation into this pathway with other agents, such as BI-1808, will continue to elucidate the role of TNFR2 in cancer immunotherapy.
References
BI-1910: Modulating the Tumor Microenvironment Through TNFR2 Agonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-1910 is an agonistic human monoclonal antibody of the IgG2 isotype that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2, a member of the TNF receptor superfamily, is a key co-stimulatory molecule for T cells and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] Its role in promoting tumor growth and survival has made it a promising target for cancer immunotherapy.[1][3] this compound offers a differentiated therapeutic approach by agonizing TNFR2 to stimulate anti-tumor immune responses.[4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's effect on the tumor microenvironment, its mechanism of action, and relevant experimental methodologies.
Mechanism of Action: TNFR2 Agonism and Immune Activation
This compound functions as a TNFR2 agonist, meaning it binds to and activates the receptor.[5] This activation has been shown to stimulate and enhance the activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][5] A key feature of this compound is its ability to selectively bind to TNFR2 without inhibiting the binding of its natural ligand, TNF-α.[1][6] Preclinical studies have demonstrated that this compound's anti-tumor activity is independent of Fc gamma receptor (FcγR) expression.[3]
Signaling Pathways
Upon binding to this compound, TNFR2 is thought to initiate downstream signaling cascades that promote T cell proliferation, survival, and effector functions. The two primary pathways associated with TNFR2 activation are the non-canonical NF-κB pathway and the PI3K/Akt pathway.
Preclinical Data
Note: Detailed quantitative data and specific experimental protocols from preclinical studies are not fully available in the public domain. The following is a summary of the reported findings.
This compound has demonstrated broad anti-tumor activity in multiple preclinical in vivo models.[3] These studies have shown that this compound can induce strong anti-tumoral immune responses.[7]
Murine Tumor Models
The anti-tumor effects of this compound, both as a monotherapy and in combination with anti-PD-1 therapy, were evaluated in several murine tumor models, including:
-
B16 melanoma
-
MC38 colon cancer
-
CT26 colon cancer[8]
In these models, this compound demonstrated robust T-cell mediated anti-tumor activity, resulting in tumor regression and immune rejection.[8] The combination of this compound with an anti-PD-1 antibody showed additive anti-tumor effects, providing a strong rationale for clinical evaluation of this combination.[8]
Experimental Protocols (Representative)
While specific protocols for the this compound preclinical studies have not been published, a representative workflow for evaluating an immune-modulatory antibody in syngeneic mouse models is outlined below.
Clinical Data
Phase 1/2a Clinical Trial (NCT06205706)
A Phase 1/2a clinical trial was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[6][9] The trial was designed to assess this compound both as a single agent and in combination with the anti-PD-1 therapy, pembrolizumab.[8]
Phase 1 Single-Agent Dose Escalation
The single-agent dose-escalation portion of the Phase 1 study has been completed.[6]
| Parameter | Value |
| Number of Patients Treated | 26 |
| Dose Range | 4 mg to 900 mg |
| Dosing Schedule | Intravenously every three weeks |
| Best Clinical Response | Stable Disease in 12 out of 26 patients |
| Durable Disease Control (>6 months) | 5 patients |
| Tumor Types with Durable Control | Neuroendocrine, salivary gland, endometrial, and ovarian tumors |
| Dose-Limiting Toxicities | None observed |
| Most Common Adverse Event | Fatigue |
Data as of September 6, 2025.[9]
Early results from the trial indicated favorable pharmacokinetic data and robust target engagement.[6][9] Evidence of T cell proliferation was observed in patients within the target dose range.[6] The durable responses were associated with strong T-cell activation.[9]
Experimental Protocol: Phase 1/2a Study Design
Conclusion
This compound, a TNFR2 agonist antibody, has demonstrated a promising mechanism of action by activating key immune cells within the tumor microenvironment. Preclinical studies have shown its potential for anti-tumor activity, both as a monotherapy and in combination with PD-1 blockade. Early clinical data from the Phase 1 trial suggest that this compound is well-tolerated and can induce disease control in patients with advanced solid tumors, which appears to be associated with T-cell activation. While the development of this compound is currently paused pending a strategic review, the data generated thus far provide compelling validation for TNFR2 as a therapeutic target in oncology.[9] Further investigation is warranted to fully elucidate the clinical potential of this therapeutic approach.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 3. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody this compound | BioInvent [bioinvent.se]
- 4. This compound | BioInvent [bioinvent.com]
- 5. Facebook [cancer.gov]
- 6. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 7. bioinvent.com [bioinvent.com]
- 8. bioinvent.com [bioinvent.com]
- 9. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
Early-Stage Research on BI-1910: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is an agonistic human monoclonal antibody of the IgG2 isotype that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] TNFR2, a member of the TNFR superfamily, is a key co-stimulatory molecule for T cells and is also expressed on other immune cells, including Natural Killer (NK) cells.[4][5] Its expression is notably upregulated on regulatory T cells (Tregs) within the tumor microenvironment, making it a promising target for cancer immunotherapy.[1][6] this compound is designed to stimulate TNFR2, leading to the activation and proliferation of CD4+ and CD8+ T cells, thereby enhancing the anti-tumor immune response.[1][3][4] Unlike some other TNFR2-targeting antibodies, this compound does not block the binding of the natural ligand, TNF-α.[1][5]
Developed by BioInvent International AB using their proprietary F.I.R.S.T™ technology platform, this compound has undergone preclinical evaluation and a Phase 1 clinical trial.[1][7] While the development of this compound is currently paused to prioritize other assets, the early-stage data provides valuable insights into the therapeutic potential of TNFR2 agonism.[1][2] This technical guide summarizes the key findings from the early-stage research on this compound, including its mechanism of action, preclinical data, and Phase 1 clinical trial results.
Mechanism of Action
This compound functions as a TNFR2 agonist. Upon binding to TNFR2 on the surface of immune cells, it triggers a signaling cascade that promotes cell activation and proliferation. This leads to an enhanced anti-tumor immune response mediated by cytotoxic T lymphocytes and NK cells. The proposed mechanism of action is depicted in the signaling pathway diagram below.
Caption: Mechanism of action of this compound.
Preclinical Research
A series of preclinical studies were conducted to evaluate the efficacy and safety of this compound. These studies utilized both in vitro assays and in vivo animal models.
In Vitro Studies
In vitro assays demonstrated that this compound has agonistic activity on T cells.[8] These studies were crucial in establishing the dose-response relationship and the effective concentrations (EC50) for immune cell activation.[8]
In Vivo Studies
In vivo studies were performed using multiple immunocompetent murine tumor models, including B16 melanoma, MC38 colon cancer, and CT26 colon cancer.[5] A mouse surrogate antibody, mthis compound, was used in these models and showed potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8] The anti-tumor effects were shown to be dependent on CD8+ T cells.[8] Furthermore, the efficacy of this compound was confirmed in human TNFR2 transgenic mice.[8]
Preclinical models consistently demonstrated that the combination of this compound with an anti-PD-1 antibody resulted in additive anti-tumor activity.[1][5][9] This provided a strong rationale for evaluating this combination in a clinical setting.[5]
Toxicology Studies
A Good Laboratory Practice (GLP) toxicology study was conducted in cynomolgus macaques. This compound was administered weekly for four consecutive weeks at doses of 1, 5, and 25 mg/kg.[8] The key findings from this study are summarized in the table below.
| Parameter | Result |
| Tolerability | Well-tolerated at all doses |
| Clinical Signs | No associated clinical signs |
| Cytokine Release | No signs of cytokine release |
| Pharmacokinetics | Expected human IgG half-life at receptor-saturating doses |
| T-cell Activation | Clear dose-dependent T-cell activation observed |
Table 1: Summary of GLP Toxicology Study in Cynomolgus Macaques.[8]
Clinical Research
This compound entered a Phase 1/2a clinical trial (NCT06205706) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[2][7] The trial was designed with a dose-escalation phase for this compound as a single agent, followed by a combination therapy arm with pembrolizumab.[7]
Phase 1 Dose Escalation
The single-agent dose-escalation portion of the Phase 1 trial has been completed.[1][2] A total of 26 patients with advanced/metastatic solid tumors were enrolled and treated with this compound administered intravenously every three weeks, at dose levels ranging from 4 mg to 900 mg.[2]
This compound was found to be safe and well-tolerated, with no notable adverse events reported.[1][2]
Preliminary efficacy data from the Phase 1 dose-escalation study showed signs of clinical activity. The best overall response was stable disease. The clinical outcomes are summarized in the table below.
| Parameter | Number of Patients |
| Treated | 26 |
| Evaluable | 12 |
| Stable Disease (Best Response) | 12 |
| Stable Disease (>6 months) | 5 |
Table 2: Preliminary Efficacy from Phase 1 Dose-Escalation Study.[2]
The five patients experiencing disease control for over six months had diagnoses of neuroendocrine, salivary gland, endometrial, and ovarian tumors.[2]
The Phase 1 study revealed favorable pharmacokinetic data and robust target engagement.[1][2] There was evidence of T-cell proliferation in patients within the target dose range.[1] A population pharmacokinetic/receptor occupancy/soluble TNFR2 (PK/RO/sTNFR2) model was successfully developed to characterize the relationship between this compound dose, its concentration in the body, its binding to TNFR2, and its effect on a target engagement biomarker (sTNFR2).[10]
Caption: Workflow for the population PK/PD modeling of this compound.
The modeling estimated that the this compound concentration required to achieve 50% of the maximum effect on sTNFR2 was an order of magnitude higher than that needed for 50% receptor occupancy, suggesting a potential disconnection between target binding and pharmacodynamic effects.[10]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the available information allows for a general description of the key experimental methodologies.
In Vivo Murine Tumor Models
-
Cell Line and Implantation: Murine cancer cell lines (e.g., B16 melanoma, MC38 colon carcinoma, CT26 colon carcinoma) are cultured and implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, mthis compound, anti-PD-1, mthis compound + anti-PD-1).
-
Treatment Administration: The investigational drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.
Caption: General workflow for in vivo efficacy studies.
Conclusion
The early-stage research on this compound provides a compelling validation of TNFR2 as a therapeutic target in oncology.[2] Preclinical data demonstrated potent, T-cell-mediated anti-tumor activity, which was enhanced in combination with PD-1 blockade.[5][8] The Phase 1 clinical trial showed that this compound is well-tolerated and can induce disease control in patients with advanced solid tumors.[2] Although the development of this compound is currently paused, the findings from these studies contribute significantly to the understanding of TNFR2 agonism and will help inform the future development of novel immunotherapies.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 4. Facebook [cancer.gov]
- 5. bioinvent.com [bioinvent.com]
- 6. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody this compound - Inderes [inderes.fi]
- 7. biospace.com [biospace.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 10. bioinvent.com [bioinvent.com]
BI-1910: A Deep Dive into Its Agonistic Activity on Regulatory T Cells
For Immediate Release
LUND, Sweden – BI-1910, an agonistic monoclonal antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2), has demonstrated a significant impact on regulatory T cells (Tregs) and other T cell populations in preclinical and early clinical studies. Developed by BioInvent International AB, this investigational immunotherapy is part of a strategic focus on modulating the tumor microenvironment to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on Tregs, and the experimental methodologies used in its evaluation.
Executive Summary
This compound is a human IgG2 monoclonal antibody designed to activate TNFR2, a receptor highly expressed on Tregs within the tumor microenvironment.[1][2][3] By agonizing this receptor, this compound aims to stimulate T cells, including CD4+ and CD8+ T cells, to elicit a potent anti-tumor response.[1][3] Preclinical data have shown that this compound can induce strong anti-tumoral immune responses.[1] Early clinical data from the Phase 1/2a trial (NCT06205706) have indicated a favorable safety profile and signs of clinical activity, with some patients experiencing stable disease.[2][4] This document will synthesize the available data on this compound, with a particular focus on its interactions with and effects on regulatory T cells.
Introduction to this compound and its Target, TNFR2
Tumor Necrosis Factor Receptor 2 (TNFR2) is a key immune checkpoint receptor predominantly expressed on immune cells, with particularly high levels on Tregs, especially within the tumor microenvironment.[1][3] TNFR2 signaling is crucial for the survival and function of Tregs, which in turn play a significant role in suppressing anti-tumor immunity.[1] this compound is an agonistic antibody that binds to and activates human TNFR2 without blocking the binding of its natural ligand, TNF-α.[1] This agonistic action is intended to modulate the immune response in the tumor microenvironment.
Mechanism of Action of this compound
This compound's primary mechanism of action is the agonism of TNFR2. This activation is believed to lead to the stimulation and enhanced activation of both CD4+ and CD8+ T effector cells.[1][3] The specific downstream signaling pathways activated by this compound in Tregs and other T cell subsets are a subject of ongoing investigation.
Preclinical Data on this compound and Tregs
Preclinical evaluation of this compound has been a cornerstone in understanding its therapeutic potential. These studies have provided evidence of its ability to modulate immune responses and inhibit tumor growth.
In Vitro Studies
-
T Cell Activation and Proliferation: Initial in vitro experiments demonstrated that this compound induces T cell activation. Further details from these studies are pending public release.
In Vivo Studies
-
Anti-Tumor Activity: Preclinical in vivo studies have shown that this compound exhibits anti-tumor activity.[1] Notably, this anti-tumor effect was observed to be independent of Fc gamma receptor (FcγR) engagement.[1]
-
Combination Therapy: The anti-tumor activity of this compound was found to be additive when combined with anti-PD-1 therapy in preclinical models.[1][3] This synergistic effect provides a strong rationale for the clinical evaluation of this combination.
Table 1: Summary of Preclinical In Vivo Anti-Tumor Activity
| Model | Treatment | Outcome |
| Syngeneic Mouse Models | This compound Monotherapy | Anti-tumor activity |
| Syngeneic Mouse Models | This compound + anti-PD-1 | Additive anti-tumor activity |
Clinical Data: Phase 1/2a Trial (NCT06205706)
The ongoing Phase 1/2a clinical trial is evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.
Study Design
The study consists of a dose-escalation phase for this compound as a single agent, followed by a combination therapy arm with pembrolizumab.[3]
Preliminary Clinical Findings
As of November 2025, preliminary data from the single-agent dose-escalation phase have been presented.
Table 2: Preliminary Phase 1 Clinical Trial Results
| Parameter | Finding |
| Safety | No notable adverse events reported.[2][4] |
| Efficacy | 6 out of 12 evaluable patients showed stable disease.[2][4] |
| Pharmacokinetics | Favorable pharmacokinetic data.[2] |
| Target Engagement | Robust target engagement observed.[2] |
| Biomarkers | Evidence of T cell proliferation induction in patients at the target dose range.[2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been fully disclosed in the public domain. However, based on standard immunological assays, the following methodologies are likely to have been employed.
In Vitro T Cell Proliferation Assay (General Protocol)
This assay is used to assess the ability of this compound to induce the proliferation of T cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. CD4+ and CD8+ T cells, including Tregs, are then purified using magnetic-activated cell sorting (MACS).
-
Cell Staining: T cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye.
-
Cell Culture: Labeled T cells are cultured in the presence of various concentrations of this compound or an isotype control antibody. T cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 beads) is typically included.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., 3-5 days), cells are harvested and analyzed by flow cytometry. The dilution of the proliferation dye is measured to determine the extent of cell division.
In Vivo Murine Tumor Models (General Protocol)
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into immunocompetent mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, an isotype control antibody, anti-PD-1 antibody, or a combination thereof, according to a predefined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested, and the immune cell populations (including Tregs, CD4+, and CD8+ T cells) are analyzed by flow cytometry.
Future Directions
While the development of this compound is currently paused to prioritize other programs, the data generated thus far provide valuable validation for TNFR2 as a therapeutic target in immuno-oncology.[1][2] Future research may focus on identifying specific patient populations who are most likely to benefit from TNFR2 agonism and further elucidating the downstream effects of this compound on the tumor microenvironment.
Conclusion
This compound, a TNFR2 agonist antibody, has demonstrated the potential to modulate the immune system and exert anti-tumor effects. Its ability to stimulate T cells, coupled with a favorable safety profile in early clinical trials, underscores the promise of targeting TNFR2 in cancer immunotherapy. Further investigation is warranted to fully understand its impact on regulatory T cells and to define its therapeutic role.
References
- 1. bioinvent.com [bioinvent.com]
- 2. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 4. Bioinvent International AB Announces the Presentation of Phase 1 Clinical Data for BI#1910 | MarketScreener Australia [au.marketscreener.com]
Methodological & Application
Application Notes and Protocols for BI-1910 in In Vitro T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a costimulatory receptor primarily expressed on immune cells, including CD4+ and CD8+ T-cells.[1] As an agonist, this compound stimulates TNFR2, leading to the activation and proliferation of these T-cell populations.[2][3] This mechanism of action has positioned this compound as a potential immunotherapeutic agent for solid tumors.[2][4] Preclinical and Phase 1 clinical data have demonstrated its ability to induce T-cell activation and mediate anti-tumor effects, both as a monotherapy and in combination with other cancer therapies.[1][4][5]
These application notes provide detailed protocols for utilizing this compound in various in vitro T-cell activation assays. The following sections outline the methodologies for assessing T-cell proliferation, activation marker expression, and cytokine release upon stimulation with this compound.
This compound Mechanism of Action: TNFR2 Signaling Pathway
This compound functions by binding to and activating TNFR2, which initiates a downstream signaling cascade that promotes T-cell activation and survival. Upon engagement by this compound, TNFR2 recruits TNF receptor-associated factor 2 (TRAF2). This recruitment leads to the activation of both the classical (canonical) and alternative (non-canonical) NF-κB pathways, which are critical for the transcription of genes involved in T-cell activation, proliferation, and survival.
Experimental Protocols
The following are generalized protocols for in vitro T-cell activation assays using a TNFR2 agonist antibody like this compound. It is recommended to optimize parameters such as cell density, antibody concentrations, and incubation times for specific experimental conditions.
T-Cell Proliferation Assay
This assay measures the increase in T-cell numbers following stimulation with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
96-well flat-bottom plates
-
Cell proliferation dye (e.g., CFSE or similar)
-
Flow cytometer
Protocol:
-
Isolate PBMCs or specific T-cell subsets from whole blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population (e.g., CD3+, CD4+, or CD8+) and measure the dilution of the proliferation dye to determine the percentage of proliferating cells.
T-Cell Activation Marker Expression Assay
This assay quantifies the upregulation of activation markers, such as CD25 and CD69, on the surface of T-cells following stimulation with this compound.
Materials:
-
PBMCs or isolated CD4+/CD8+ T-cells
-
This compound
-
Complete RPMI-1640 medium
-
24-well plates
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs or specific T-cell subsets.
-
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI-1640 medium.
-
Add this compound to the desired final concentration. Include an unstimulated control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations.
Cytokine Release Assay
This assay measures the secretion of cytokines, such as IFN-γ and TNF-α, by T-cells upon stimulation with this compound.
Materials:
-
PBMCs or isolated CD4+/CD8+ T-cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
ELISA or CBA (Cytometric Bead Array) kit for the cytokines of interest
Protocol:
-
Isolate PBMCs or specific T-cell subsets.
-
Seed the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Add 100 µL of this compound at various concentrations. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Data Presentation
While specific quantitative data for this compound in these in vitro assays is not publicly available in detail, the following tables provide a template for how such data could be structured for clear comparison.
Table 1: T-Cell Proliferation Induced by this compound
| This compound Conc. (µg/mL) | % Proliferation of CD4+ T-cells (Mean ± SD) | % Proliferation of CD8+ T-cells (Mean ± SD) |
| 0 (Vehicle) | Baseline | Baseline |
| 0.1 | Data Point 1 | Data Point 1 |
| 1 | Data Point 2 | Data Point 2 |
| 10 | Data Point 3 | Data Point 3 |
Table 2: Upregulation of T-Cell Activation Markers by this compound
| This compound Conc. (µg/mL) | % CD25+ of CD4+ T-cells (Mean ± SD) | % CD69+ of CD4+ T-cells (Mean ± SD) | % CD25+ of CD8+ T-cells (Mean ± SD) | % CD69+ of CD8+ T-cells (Mean ± SD) |
| 0 (Vehicle) | Baseline | Baseline | Baseline | Baseline |
| 1 | Data Point 1 | Data Point 1 | Data Point 1 | Data Point 1 |
| 10 | Data Point 2 | Data Point 2 | Data Point 2 | Data Point 2 |
Table 3: Cytokine Secretion Profile Induced by this compound
| This compound Conc. (µg/mL) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | Baseline | Baseline |
| 0.1 | Data Point 1 | Data Point 1 |
| 1 | Data Point 2 | Data Point 2 |
| 10 | Data Point 3 | Data Point 3 |
Experimental Workflow
The general workflow for conducting in vitro T-cell activation assays with this compound is summarized below.
Conclusion
This compound is a potent TNFR2 agonist that effectively activates T-cells in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the immunomodulatory properties of this compound. By measuring T-cell proliferation, activation marker expression, and cytokine secretion, a comprehensive understanding of the cellular response to this compound can be achieved. These assays are valuable tools for further preclinical development and for elucidating the full therapeutic potential of this promising immuno-oncology agent.
References
- 1. bioinvent.com [bioinvent.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 4. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
Application Notes and Protocols for BI-1910 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.[1][2] this compound activates TNFR2, leading to the stimulation and enhanced activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells, ultimately mounting an anti-tumor immune response.[1][3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with anti-PD-1 therapy, in various murine cancer models.[1][4][5]
These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound and its murine surrogate in syngeneic mouse cancer models.
Mechanism of Action
This compound is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.[1] Unlike some other TNFR2-targeting antibodies, this compound does not block the binding of the natural ligand, TNF-α, to the receptor.[4] Its mechanism of action is centered on the co-stimulation of T cells. By binding to and activating TNFR2 on the surface of immune cells, this compound promotes the proliferation and effector function of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, which are critical for tumor cell killing.[1][3][4]
Preclinical Data Summary
Preclinical evaluation of the therapeutic concept has been conducted using a mouse surrogate antibody (mthis compound) in immunocompetent syngeneic mouse models and with this compound itself in human TNFR2 transgenic mice.
In Vivo Efficacy in Murine Cancer Models
The anti-tumor efficacy of the this compound concept has been demonstrated in several syngeneic mouse models.
| Murine Model | Treatment | Key Findings | Citation |
| B16 Melanoma | mthis compound + anti-PD-1 | Additive anti-tumor effect | [4][5] |
| MC38 Colon Cancer | mthis compound + anti-PD-1 | Additive anti-tumor effect | [4][5] |
| CT26 Colon Cancer | mthis compound + anti-PD-1 | Additive anti-tumor effect | [4][5] |
| Human TNFR2 Transgenic Mice | This compound | CD8+ T cell-dependent anti-tumor effects | [4] |
Toxicology Data
A Good Laboratory Practice (GLP) toxicology study was performed in cynomolgus macaques.
| Species | Dosing Regimen | Observations | Citation |
| Cynomolgus Macaques | 1, 5, and 25 mg/kg, weekly for 4 weeks | Well tolerated at all doses; No clinical signs of toxicity or cytokine release; Dose-dependent T cell activation. | [4] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound or its murine surrogate in common syngeneic mouse cancer models.
General Experimental Workflow
Protocol 1: Efficacy of mthis compound in the MC38 Syngeneic Model
1. Cell Culture:
-
Culture MC38 colon adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Tumor Implantation:
-
Resuspend harvested MC38 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.
3. Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, mthis compound monotherapy, anti-PD-1 monotherapy, mthis compound + anti-PD-1 combination).
-
Administer mthis compound and anti-PD-1 antibodies via intraperitoneal (i.p.) injection. A suggested starting dose, based on toxicology studies in non-human primates, could be in the range of 1-10 mg/kg, administered twice weekly.
4. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.
Protocol 2: Efficacy of this compound in Human TNFR2 Transgenic Mice
1. Animal Model:
-
Utilize mice that are transgenic for human TNFR2, on a suitable genetic background.
2. Tumor Implantation:
-
Implant a syngeneic tumor cell line that is known to be responsive to immune checkpoint modulation (e.g., MC38).
-
Follow the tumor implantation procedure as described in Protocol 1.
3. Treatment:
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy).
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing should be determined based on preliminary dose-ranging studies, but a starting point could be extrapolated from the non-human primate studies (1-25 mg/kg).
4. Monitoring and Endpoints:
-
Monitor tumor growth, body weight, and survival as described in Protocol 1.
-
At the study endpoint, perform detailed immunophenotyping of the tumor microenvironment and peripheral lymphoid organs by flow cytometry to confirm the CD8+ T cell-dependent anti-tumor effects.
Conclusion
This compound is a promising TNFR2 agonist with demonstrated preclinical anti-tumor activity. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in murine cancer models. While the clinical development of this compound is currently paused, the validation of TNFR2 as a therapeutic target remains a significant area of research in immuno-oncology.[1]
References
- 1. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 2. BioInvent to hold two poster presentations at SITC 38th Annual Meeting | BioInvent [bioinvent.com]
- 3. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 4. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 5. This compound | BioInvent [bioinvent.com]
Application Notes and Protocols for BI-1910 Dose-Response Studies in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical dose-response studies of BI-1910, an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2). The development of this compound is currently paused. The data presented here is based on preclinical findings, including studies with a murine surrogate antibody (mthis compound) in immunocompetent mouse models and this compound in humanized mouse models and cynomolgus macaques.
Mechanism of Action
This compound is an agonist of TNFR2, a co-stimulatory receptor primarily expressed on immune cells, including regulatory T cells (Tregs), CD4+ and CD8+ T cells, and Natural Killer (NK) cells.[1][2] By binding to and activating TNFR2, this compound stimulates and enhances the activation of CD4+ and CD8+ T cells, which are crucial for anti-tumor immunity.[1][3] This agonistic activity promotes the expansion and survival of these effector T cells within the tumor microenvironment, leading to an enhanced immune response against tumor cells.[4] Notably, this compound binds selectively to TNFR2 without inhibiting the binding of its natural ligand, TNF-α.[3]
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for this compound involves its binding to TNFR2 on the surface of T cells, leading to downstream signaling that promotes T cell activation, proliferation, and effector function. This ultimately results in a T cell-mediated anti-tumor response. Preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its activity and safety.
Caption: this compound binds to and activates TNFR2 on T cells, initiating a signaling cascade that enhances their anti-tumor functions.
Caption: The preclinical assessment of this compound included in vitro characterization followed by in vivo efficacy and safety studies.
Preclinical Dose-Response Data
Quantitative data from preclinical studies are summarized below. A murine surrogate of this compound (mthis compound) was utilized in syngeneic mouse tumor models, while this compound was tested in human TNFR2 transgenic mice and for safety in cynomolgus macaques.
Table 1: Summary of In Vivo Efficacy Studies in Murine Tumor Models
| Model | Treatment | Key Findings |
| B16 Melanoma | mthis compound + anti-PD1 | Additive anti-tumor effect observed.[4] |
| MC38 Colon Cancer | mthis compound + anti-PD1 | Additive anti-tumor effect observed.[4] |
| CT26 Colon Cancer | mthis compound + anti-PD1 | Additive anti-tumor effect observed.[4] |
| Human TNFR2 Transgenic Mice | This compound | Confirmed T cell-dependent anti-tumor effects. |
Specific dose-response data, such as tumor growth inhibition percentages and survival rates, were not publicly available in the reviewed materials.
Table 2: GLP Toxicology Study in Cynomolgus Macaques
| Dose Group | Route of Administration | Dosing Schedule | Key Findings |
| 1 mg/kg | Intravenous | Weekly for 4 weeks | Well-tolerated with no clinical signs of toxicity. |
| 5 mg/kg | Intravenous | Weekly for 4 weeks | Well-tolerated with no clinical signs of toxicity. |
| 25 mg/kg | Intravenous | Weekly for 4 weeks | Well-tolerated with no clinical signs of toxicity. |
| Pharmacodynamic finding | Clear dose-dependent T cell activation was observed. |
Experimental Protocols
Below are generalized protocols for the key types of experiments conducted in the preclinical evaluation of this compound.
Protocol 1: In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a TNFR2 agonist (e.g., mthis compound or this compound) as a single agent and in combination with an anti-PD1 antibody.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 for B16 and MC38 models, BALB/c for CT26 model, or human TNFR2 transgenic mice).
-
Murine tumor cells (B16 melanoma, MC38 colon carcinoma, or CT26 colon carcinoma).
-
mthis compound (murine surrogate) or this compound.
-
Anti-PD1 antibody.
-
Vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a specified number of tumor cells (e.g., 1x10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Animal Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, mthis compound, anti-PD1, mthis compound + anti-PD1).
-
Treatment Administration: Administer the appropriate treatment intravenously or intraperitoneally according to the specified dosing schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition and survival data between the different treatment groups.
Protocol 2: GLP Toxicology Study in Non-Human Primates
Objective: To assess the safety and tolerability of this compound in cynomolgus macaques.
Materials:
-
Healthy, adult cynomolgus macaques.
-
This compound at various concentrations.
-
Vehicle control.
-
Equipment for intravenous infusion.
-
Clinical pathology and flow cytometry equipment.
Procedure:
-
Acclimation: Acclimate animals to the study conditions.
-
Dose Administration: Administer this compound or vehicle control via intravenous infusion at specified doses (e.g., 1, 5, and 25 mg/kg) on a weekly basis for a defined period (e.g., 4 weeks).
-
Clinical Observations: Conduct daily clinical observations for any signs of toxicity.
-
Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis, clinical pathology, and pharmacodynamic assessments (e.g., T cell activation markers by flow cytometry).
-
Recovery Period: Include a recovery period (e.g., 8 weeks) to assess the reversibility of any findings.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of tissues.
-
Data Analysis: Analyze all collected data to determine the safety profile of this compound.
Protocol 3: In Vitro T Cell Activation Assay
Objective: To determine the agonistic activity of this compound on primary T cells.
Materials:
-
Human or cynomolgus macaque Peripheral Blood Mononuclear Cells (PBMCs).
-
This compound at various concentrations.
-
Isotype control antibody.
-
Cell culture medium and supplements.
-
Plates pre-coated with a sub-optimal concentration of anti-CD3 antibody.
-
Flow cytometer and antibodies for T cell activation markers (e.g., CD25, CD69, ICOS).
-
Reagents for proliferation assays (e.g., CFSE or BrdU).
Procedure:
-
Cell Isolation: Isolate PBMCs from fresh human or cynomolgus macaque blood.
-
T Cell Stimulation: Plate the PBMCs in anti-CD3 pre-coated plates.
-
Treatment: Add serial dilutions of this compound or isotype control to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Analysis of Activation Markers: Stain the cells with fluorescently labeled antibodies against T cell activation markers and analyze by flow cytometry.
-
Analysis of Proliferation: For proliferation assays, label cells with CFSE prior to stimulation or add BrdU during the last hours of incubation, followed by flow cytometric analysis.
-
Data Analysis: Determine the EC50 value for T cell activation and proliferation induced by this compound.
References
- 1. This compound | BioInvent [bioinvent.com]
- 2. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 4. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
Application Notes and Protocols: BI-1910 Administration in B16 Melanoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is an agonistic monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.[1][3] this compound is designed to stimulate and enhance the activation of both CD4+ and CD8+ T cells, thereby promoting an anti-tumor immune response.[1][2][4] Preclinical studies have suggested that this compound, particularly in combination with anti-PD-1 therapy, has an additive anti-tumor effect in various murine tumor models, including B16 melanoma.[1][2]
The B16 melanoma mouse model is a widely utilized syngeneic model for studying melanoma and the efficacy of immunotherapies.[5][6] The B16-F10 cell line, a common variant, is known for its high tumorigenicity and ability to form metastases.[5][7] This document provides detailed application notes and protocols for the administration of this compound in B16 melanoma mouse models, based on publicly available information and established methodologies.
Mechanism of Action of this compound
This compound is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.[1][8] Its primary mechanism involves the stimulation of T cells. By binding to TNFR2, it enhances the activation and proliferation of CD4+ and CD8+ effector T cells.[2][4] This leads to a more robust anti-tumor immune response. Notably, this compound binds selectively to TNFR2 without inhibiting the binding of its natural ligand, TNF-α.[2][4]
Caption: Proposed signaling pathway of this compound in the tumor microenvironment.
Quantitative Data
While preclinical studies have shown an additive anti-tumor effect of this compound in combination with anti-PD-1 in B16 melanoma models, specific quantitative data from these murine studies are not publicly available.[2] The available quantitative data primarily comes from a Phase 1 clinical trial of this compound in patients with advanced solid tumors.
Table 1: Summary of Phase 1 Clinical Trial Data for this compound in Advanced Solid Tumors
| Parameter | Finding | Citation |
| Number of Patients | 26 | [8] |
| Dose Range | 4 mg to 900 mg administered intravenously every 3 weeks | [4][8] |
| Best Clinical Response | Stable disease in 12 out of 26 treated patients | [4][8] |
| Long-term Disease Control | 5 patients experienced disease control for over six months | [4][8] |
| Safety | No dose-limiting toxicities observed; most common adverse event was fatigue | [4][8] |
| Pharmacodynamics | Evidence of T cell proliferation and activation, particularly CD4+ and CD8+ memory T-cell expansion | [1][4][8] |
Experimental Protocols
The following protocols are based on established methodologies for B16 melanoma mouse models and general practices for administering antibody-based therapies in preclinical settings. These should be adapted and optimized for specific experimental goals.
B16-F10 Cell Culture and Preparation
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 70-80% confluency.
-
Wash with sterile Phosphate-Buffered Saline (PBS).
-
Dissociate cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
-
Determine cell viability using a trypan blue exclusion assay (viability should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 2.5 x 10^6 cells/mL for a 100 µL injection of 2.5 x 10^5 cells).
-
In Vivo Tumor Model Establishment (Subcutaneous)
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Inoculation:
-
Shave and sterilize the right flank of each mouse.
-
Subcutaneously inject 100 µL of the B16-F10 cell suspension (e.g., 2.5 x 10^5 cells) into the shaved flank.
-
Monitor mice for tumor growth. Tumors typically become palpable within 5-7 days.[9]
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Caption: General experimental workflow for an in vivo B16 melanoma study.
This compound Administration Protocol (Representative)
-
Drug Formulation: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.
-
Route of Administration: Intraperitoneal (IP) or Intravenous (IV) injection.
-
Dosing Regimen (Hypothetical):
-
Dose: 10 mg/kg (this is a common starting dose for antibody therapies in mice and would require optimization).
-
Frequency: Twice weekly.
-
Control Groups:
-
Vehicle control (PBS).
-
Isotype control antibody.
-
Positive control (e.g., anti-PD-1 antibody).
-
Combination therapy group (this compound + anti-PD-1).
-
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight at each measurement to monitor toxicity.
-
Monitor animal health according to institutional guidelines.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at a predetermined study endpoint.
-
Collect tumors for further analysis (e.g., weight, histology, immune cell infiltration by flow cytometry or immunohistochemistry).
-
For survival studies, monitor mice until the defined endpoint.
-
Caption: Logical diagram of a hypothetical experimental design for testing this compound.
Conclusion
This compound represents a promising immunotherapeutic agent targeting TNFR2. The B16 melanoma mouse model is a suitable and well-established platform for evaluating its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The protocols outlined in this document provide a foundation for conducting such preclinical studies. Researchers should adapt these protocols to their specific experimental questions and adhere to institutional guidelines for animal welfare. Further studies are warranted to elucidate the full potential of this compound in the context of melanoma treatment.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. bioinvent.com [bioinvent.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. bioinvent.com [bioinvent.com]
- 5. researchgate.net [researchgate.net]
- 6. B16 melanoma - Wikipedia [en.wikipedia.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 9. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing BI-1910-Induced Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1910 is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] TNFR2 is a member of the TNFR superfamily of co-stimulatory molecules and is primarily expressed on immune cells, including CD4+ and CD8+ T cells, and natural killer (NK) cells, particularly within the tumor microenvironment.[3][5] By binding to and activating TNFR2, this compound is designed to stimulate these immune cells, enhancing cytotoxic T-cell and NK cell-mediated immune responses against tumor cells.[3] While preclinical studies and early clinical data for this compound have shown it to be well-tolerated with no significant adverse events related to cytokine release, a thorough assessment of the potential for cytokine release is a critical component of the safety evaluation for any immunomodulatory therapeutic.[1][2][4][6]
These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the potential of this compound to induce cytokine release. The described assays are crucial for preclinical safety assessment and for understanding the immunomodulatory activity of this compound. The protocols cover both in vitro and in vivo methodologies, offering a tiered approach to evaluating cytokine release risk.
This compound Signaling Pathway and Mechanism of Action
This compound functions as a TNFR2 agonist, promoting co-stimulatory signals for T cell activation and memory generation.[6] Upon binding to TNFR2 on immune cells, this compound is expected to initiate downstream signaling cascades that lead to enhanced T cell proliferation and effector functions.
Caption: this compound binds to and activates TNFR2 on immune cells, initiating downstream signaling that leads to T cell activation and potential cytokine release, ultimately contributing to anti-tumor activity.
Experimental Workflow for Cytokine Release Assessment
A tiered approach is recommended for assessing this compound-induced cytokine release, starting with in vitro assays and progressing to more complex in vivo models if necessary.
Caption: A tiered workflow for assessing this compound-induced cytokine release, beginning with in vitro assays and progressing to in vivo models as needed.
In Vitro Methods for Assessing Cytokine Release
In vitro cytokine release assays (CRAs) are essential for the initial assessment of the immunomodulatory effects of therapeutics like this compound.[7][8] These assays typically utilize human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.[7][8]
Peripheral Blood Mononuclear Cell (PBMC) Assay
Principle: This assay measures the release of cytokines from isolated immune cells (lymphocytes and monocytes) in response to this compound.[9]
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include positive controls (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin) and a negative control (isotype control antibody).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the supernatant for a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.[8]
Whole Blood Assay
Principle: This assay more closely mimics the in vivo environment by including all blood components, which can influence the immune response.[10]
Protocol:
-
Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin tubes.
-
Assay Setup: In a 96-well plate, mix whole blood with RPMI-1640 medium (1:1 ratio).
-
Treatment: Add this compound at various concentrations. Include appropriate positive and negative controls as in the PBMC assay.
-
Incubation: Incubate for 24 hours at 37°C with 5% CO2.
-
Plasma Collection: Centrifuge the plates and collect the plasma.
-
Cytokine Measurement: Quantify cytokine levels in the plasma using a multiplex immunoassay or ELISA.
Data Presentation: In Vitro Cytokine Release
| Treatment Group | Concentration (µg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle | - | < 5 | < 5 | < 2 | < 10 | < 5 |
| Isotype Control | 100 | < 5 | < 5 | < 2 | < 12 | < 5 |
| This compound | 0.1 | |||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| Positive Control | - | > 1000 | > 500 | > 500 | > 200 | > 100 |
Note: The table presents a template for data summarization. Actual values will be experimentally determined.
In Vivo Models for Cytokine Release Assessment
While preclinical studies in cynomolgus macaques showed no signs of cytokine release with this compound, humanized mouse models can provide a valuable tool for evaluating human-specific immune responses.[6] These models are particularly useful if in vitro assays indicate a potential for cytokine release.
Humanized Mouse Model (PBMC-Engrafted)
Principle: Immunodeficient mice are engrafted with human PBMCs to create a model with a functional human immune system, allowing for the in vivo assessment of cytokine release in response to this compound.[11][12]
Protocol:
-
Mouse Model: Use immunodeficient mice (e.g., NSG mice).
-
Engraftment: Intravenously inject human PBMCs from healthy donors into the mice. Allow 2-3 weeks for engraftment.
-
Treatment: Administer this compound intravenously at various dose levels. Include positive (e.g., anti-CD3 antibody) and negative (isotype control) treatment groups.
-
Blood Sampling: Collect blood samples at multiple time points post-treatment (e.g., 2, 6, 24, and 48 hours).
-
Cytokine Analysis: Isolate plasma and measure the levels of human cytokines using a multiplex immunoassay.
Data Presentation: In Vivo Cytokine Release in Humanized Mice
| Treatment Group | Dose (mg/kg) | Peak IFN-γ (pg/mL) | Peak TNF-α (pg/mL) | Peak IL-6 (pg/mL) | Time to Peak (hours) |
| Vehicle | - | < 10 | < 10 | < 20 | - |
| Isotype Control | 10 | < 10 | < 12 | < 25 | - |
| This compound | 1 | ||||
| 5 | |||||
| 25 | |||||
| Positive Control | 1 | > 2000 | > 1000 | > 1500 | 2-6 |
Note: The table presents a template for data summarization. Actual values will be experimentally determined.
Cytokine Measurement Techniques
Several techniques are available for the quantification of cytokines in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay that uses antibodies to detect and quantify a specific cytokine.[13] It is highly specific and sensitive for individual cytokine measurements.[13]
Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (supernatant or plasma) to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate that develops a color in the presence of the enzyme.
-
Measurement: Read the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
Multiplex Bead-Based Immunoassay (e.g., Luminex)
Principle: This technology allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broader profile of the immune response.[9] It utilizes color-coded beads coated with specific capture antibodies.
Protocol:
-
Bead Preparation: Prepare a mixture of beads, each specific for a different cytokine.
-
Sample Incubation: Incubate the beads with standards and samples.
-
Detection Antibody: Add a cocktail of biotinylated detection antibodies.
-
Streptavidin-PE: Add streptavidin-phycoerythrin (PE) to bind to the biotinylated detection antibodies.
-
Data Acquisition: Analyze the beads using a Luminex instrument, which identifies each bead by its color and quantifies the amount of bound cytokine by the PE fluorescence intensity.
Conclusion
The assessment of cytokine release is a critical step in the development of immunomodulatory antibodies like this compound. Although early data suggests a favorable safety profile, the systematic application of the in vitro and in vivo methods described in these application notes is essential for a comprehensive understanding of its potential to induce cytokine release. The detailed protocols and data presentation formats provided here offer a robust framework for researchers, scientists, and drug development professionals to evaluate the immunomodulatory effects and safety of this compound and other similar therapeutic candidates.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. biospace.com [biospace.com]
- 3. Facebook [cancer.gov]
- 4. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. onenucleus.com [onenucleus.com]
- 8. labcorp.com [labcorp.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. labcorp.com [labcorp.com]
- 11. JAX researchers target cytokine release syndrome [jax.org]
- 12. In Vivo CRS Model Development Services - Creative Biolabs [creative-biolabs.com]
- 13. Cytokine Elisa [bdbiosciences.com]
Application Notes & Protocols for BI-1910 Preclinical Studies
Introduction
BI-1910 is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2), also known as TNFRSF1B.[1][2][3] TNFR2 is a compelling target in immuno-oncology as its expression is largely restricted to immune cells, and it is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[1][4][5] this compound functions as a TNFR2 agonist, stimulating the receptor to enhance the activation and proliferation of key anti-tumor immune cells, including CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][3][6][7] Unlike some other approaches, this compound binds selectively to TNFR2 without blocking the interaction with its natural ligand, TNF-α.[4][7] Preclinical studies have demonstrated that a mouse surrogate of this compound elicits potent, CD8+ T cell-dependent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 agents.[1][5] These application notes provide a detailed framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experimental protocols to assess its mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic profile.
1. Mechanism of Action & Signaling Pathway
This compound exerts its anti-tumor effect by providing a co-stimulatory signal through TNFR2 on effector immune cells.[3][5] Upon binding, this compound promotes the activation, expansion, and effector function of CD8+ cytotoxic T cells and CD4+ helper T cells, leading to an enhanced immune response against tumor cells.[1][4] The expression of TNFR2 on Tregs suggests a complex role, but the agonistic approach with this compound has been shown to favor an overall pro-inflammatory, anti-tumor response.[5][7]
Experimental Protocols
In Vitro Efficacy & Potency Assays
These protocols are designed to confirm the agonistic activity of this compound on primary human immune cells.
Protocol 2.1.1: T-Cell Activation & Proliferation Assay
-
Objective: To quantify the ability of this compound to induce activation and proliferation of human T cells.
-
Materials:
-
This compound Antibody
-
Isotype Control Human IgG2
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Anti-CD3 Antibody (for sub-optimal T-cell stimulation)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
-
96-well U-bottom plates
-
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with CFSE dye according to the manufacturer's protocol to track cell division.
-
Plate 2 x 10⁵ CFSE-labeled PBMCs per well in a 96-well plate pre-coated with a sub-optimal concentration of anti-CD3 antibody (e.g., 0.1 µg/mL).
-
Prepare serial dilutions of this compound and isotype control antibody (e.g., from 0.01 ng/mL to 10 µg/mL).
-
Add antibody dilutions to the appropriate wells. Include "no antibody" and "unstimulated" controls.
-
Incubate plates for 72-96 hours at 37°C, 5% CO₂.
-
Harvest cells and stain with fluorescently-conjugated antibodies against CD4, CD8, CD25, and CD69.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Measure the percentage of cells upregulating activation markers (CD25+, CD69+).
-
Measure proliferation by analyzing the dilution of the CFSE signal.
-
Calculate EC₅₀ values for activation and proliferation.
-
Protocol 2.1.2: Cytokine Release Assay
-
Objective: To measure the profile of cytokines released by T cells upon stimulation with this compound.
-
Methodology:
-
Set up the T-cell activation assay as described in Protocol 2.1.1.
-
After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant from each well.
-
Analyze supernatant for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for each cytokine.
-
Compare cytokine levels between this compound treated, isotype control, and unstimulated wells.
-
In Vivo Efficacy Studies
This protocol outlines an experiment to evaluate the anti-tumor efficacy of this compound in an appropriate mouse model. Based on preclinical findings, a syngeneic model in human TNFR2 transgenic mice is recommended to assess the human-specific antibody.[5]
Protocol 2.2.1: Syngeneic Tumor Model in hTNFR2 Transgenic Mice
-
Objective: To assess the anti-tumor activity of this compound alone and in combination with an anti-PD-1 antibody.
-
Materials:
-
C57BL/6 mice transgenic for human TNFR2.
-
MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cell line.[7]
-
This compound, mouse anti-PD-1 antibody, relevant isotype controls, and vehicle (e.g., PBS).
-
Sterile syringes, needles, and surgical equipment.
-
Digital calipers.
-
-
Methodology:
-
Cell Preparation: Culture MC38 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 10 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells (in 100 µL) into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of ~100 mm³ (Volume = (length x width²)/2), randomize mice into treatment groups (n=8-10 per group).[8]
-
Treatment Groups:
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound (e.g., 10 mg/kg, intravenously, weekly)[5]
-
Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneally, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody (same dosing regimen)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: The study concludes when tumors in the control group reach the pre-defined maximum size (e.g., 1500 mm³), or after a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.
-
Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies
These protocols are designed to understand the exposure of this compound in vivo and its biological effect on target immune cells.
Protocol 2.3.1: Murine Pharmacokinetic Study
-
Objective: To determine key PK parameters of this compound in mice following a single intravenous dose.[9][10]
-
Methodology:
-
Use non-tumor-bearing C57BL/6 or hTNFR2 transgenic mice (n=3-5 per time point or using serial bleeding).[9]
-
Administer a single IV dose of this compound (e.g., 10 mg/kg).
-
Collect blood samples (~50-100 µL) via submandibular or retro-orbital bleed at pre-defined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week).[10][11]
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge blood to separate plasma and store plasma at -80°C until analysis.
-
Develop and validate a sandwich ELISA to specifically quantify human IgG2 (this compound) in mouse plasma.
-
Analyze plasma samples to determine this compound concentration at each time point.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Protocol 2.3.2: Pharmacodynamic Biomarker Analysis
-
Objective: To measure the effect of this compound treatment on immune cell populations in the tumor and periphery.
-
Methodology:
-
Use tissues collected at the endpoint of the in vivo efficacy study (Protocol 2.2.1).
-
Tumor Processing: Excise tumors, weigh them, and create single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).
-
Blood Processing: Collect terminal blood via cardiac puncture and isolate PBMCs.
-
Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and quantify key immune populations (e.g., CD4+ T cells, CD8+ T cells, Tregs [FoxP3+], NK cells) and their activation status (e.g., CD69, Granzyme B).
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC staining for markers like CD8 to visualize T-cell infiltration into the tumor.
-
-
Data Analysis:
-
Quantify the number and percentage of different immune cell subsets per milligram of tumor tissue or per million PBMCs.
-
Compare cell populations between treatment groups using statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
Quantitative data from the described protocols should be summarized in clear, structured tables for comparative analysis.
Table 1: Representative In Vitro T-Cell Activation Data
| Analyte | Readout | This compound EC₅₀ (ng/mL) | Isotype Control EC₅₀ (ng/mL) |
|---|---|---|---|
| CD8+ T Cells | CD69 Upregulation | 150.5 | >10,000 |
| CD25 Upregulation | 210.2 | >10,000 | |
| Proliferation (% CFSE low) | 450.8 | >10,000 | |
| CD4+ T Cells | CD69 Upregulation | 185.3 | >10,000 |
| | Proliferation (% CFSE low) | 512.1 | >10,000 |
Table 2: Representative In Vivo Anti-Tumor Efficacy Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 1450 ± 125 | - | - |
| This compound | 870 ± 95 | 40.0 | <0.05 |
| anti-PD1 | 798 ± 102 | 45.0 | <0.05 |
| this compound + anti-PD1 | 348 ± 55 | 76.0 | <0.001 |
Table 3: Representative Murine Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)
| Parameter | Unit | Value |
|---|---|---|
| Cₘₐₓ (Max Concentration) | µg/mL | 150.2 |
| Tₘₐₓ (Time to Max Conc.) | hours | 0.25 |
| AUC₀-inf (Area Under Curve) | µg*h/mL | 15,400 |
| t₁/₂ (Half-life) | hours | 120 |
| CL (Clearance) | mL/h/kg | 0.65 |
Table 4: Representative Pharmacodynamic Modulation in Tumors (Day 21)
| Biomarker | Vehicle Control (Cells/mg tumor) | This compound Treated (Cells/mg tumor) | Fold Change | p-value |
|---|---|---|---|---|
| CD8+ T Cells | 150 ± 25 | 450 ± 50 | 3.0 | <0.01 |
| CD4+ T Cells | 200 ± 30 | 420 ± 45 | 2.1 | <0.05 |
| Regulatory T Cells (Tregs) | 80 ± 15 | 95 ± 20 | 1.2 | >0.05 |
| CD8+ / Treg Ratio | 1.88 | 4.74 | 2.5 | <0.01 |
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound by BioInvent International for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Facebook [cancer.gov]
- 4. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. biospace.com [biospace.com]
- 7. bioinvent.com [bioinvent.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Murine Pharmacokinetic Studies [bio-protocol.org]
- 11. Murine Pharmacokinetic Studies [en.bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting BI-1910 in vitro assay variability
Welcome to the technical support center for BI-1910, a potent TNFR2 agonist antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in in vitro assays involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an agonistic human monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] By binding to TNFR2, which is highly expressed on immune cells, particularly regulatory T cells (Tregs) and activated CD8+ T cells within the tumor microenvironment, this compound stimulates T-cell activation and proliferation.[1][2][4][5][6][7] This agonistic activity enhances the anti-tumor immune response.[2][6][7] this compound binds selectively to TNFR2 without inhibiting the binding of its natural ligand, TNF-α.[4][5]
Q2: What are the key in vitro assays for assessing this compound activity?
A2: The primary in vitro assays to evaluate the biological activity of this compound are T-cell proliferation assays and cytokine release assays. T-cell proliferation assays measure the ability of this compound to induce the expansion of T-cell populations, a key indicator of its agonistic function.[3][8][9][10] Cytokine release assays quantify the secretion of cytokines by immune cells upon stimulation with this compound, providing insight into the nature and magnitude of the induced immune response.
Q3: What are the expected outcomes of a successful in vitro assay with this compound?
A3: In a successful T-cell proliferation assay, treatment with this compound should lead to a dose-dependent increase in the proliferation of TNFR2-expressing T cells, such as pre-activated CD4+ and CD8+ T cells. In cytokine release assays, this compound is expected to induce the secretion of pro-inflammatory cytokines like IFN-γ and IL-2, consistent with T-cell activation.
Q4: What are common sources of variability in cell-based assays?
A4: Variability in cell-based assays can arise from several factors, including the health and passage number of the cells, inconsistencies in cell seeding density, reagent quality and preparation, incubation times and conditions, and operator-dependent variations in technique. For antibody-based assays, the choice of appropriate controls is also critical.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common issues encountered during in vitro assays with this compound.
T-Cell Proliferation Assay
Q: I am observing high background proliferation in my negative control wells. What could be the cause?
A: High background proliferation can be caused by several factors:
-
Cell Health and Activation State: The primary T cells may have been activated prior to the experiment. Ensure that the cells are handled gently during isolation and are not overly stimulated by mitogens used for pre-activation.
-
Serum Quality: The serum used in the culture medium may contain components that stimulate T-cell proliferation. It is advisable to test different lots of serum to find one with low background stimulation.
-
Contamination: Mycoplasma or other microbial contamination can lead to non-specific T-cell activation. Regularly test your cell cultures for contamination.
Q: My T cells are not proliferating in response to this compound. What should I check?
A: A lack of proliferation can be due to several reasons:
-
TNFR2 Expression: Ensure that the T cells you are using express sufficient levels of TNFR2. TNFR2 expression is typically upregulated upon T-cell activation, so a pre-stimulation step with anti-CD3/CD28 antibodies or PHA is often necessary.
-
This compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
-
Assay Duration: The incubation time may be too short. T-cell proliferation is a multi-day process. A typical assay runs for 3 to 5 days.
-
Cell Viability: Poor cell viability at the start of the assay will inhibit proliferation. Check cell viability before and during the assay.
Cytokine Release Assay
Q: I am not detecting a significant cytokine release in response to this compound. What could be the problem?
A: A low or absent cytokine signal can be attributed to several factors:
-
Assay Sensitivity: The ELISA or multiplex bead array kit you are using may not be sensitive enough to detect the levels of cytokines produced. Ensure your assay has the appropriate lower limit of detection.
-
Incubation Time: The incubation time for cytokine production may be too short. A time-course experiment can help determine the optimal time point for measuring the cytokines of interest.
-
Sample Handling: Cytokines can be unstable. Ensure that cell culture supernatants are collected promptly and stored properly at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
Cell Density: The number of cells per well may be too low to produce a detectable amount of cytokine. Optimize the cell seeding density for your assay.
Q: I am observing high variability between replicate wells in my cytokine release assay. What can I do to improve consistency?
A: High variability can be minimized by:
-
Pipetting Technique: Ensure accurate and consistent pipetting of cells, antibodies, and reagents. Use calibrated pipettes and pre-wet the tips.
-
Cell Suspension: Ensure that the cell suspension is homogenous before plating to avoid variations in cell numbers between wells.
-
Plate Washing: In ELISA assays, insufficient or inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly.
-
Edge Effects: "Edge effects" in microplates can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: this compound Phase 1 Clinical Study Pharmacokinetics (PK) and Receptor Occupancy (RO)
| Parameter | Value | Reference |
| Dosing Regimen | 4 mg to 900 mg as a single agent every 3 weeks | [11] |
| Receptor Occupancy | Doses ≥300 mg resulted in full receptor occupancy | [7] |
| EC50 for Receptor Occupancy | 1630 ng/mL | [11] |
| EC50 for Soluble TNFR2 Increase | 35900 ng/mL | [11] |
Table 2: T-Cell Activation Markers in Patients with Stable Disease
| Marker | Observation | Reference |
| CD4+ Memory T-Cell Expansion | Higher increases observed in patients with disease control, strongest after the first dose. | [7] |
| CD8+ Memory T-Cell Expansion | Continued to increase with repeat dosing; higher levels correlated with prolonged disease control. | [7] |
| 4-1BB and PD-1 on CD4+ T-Cells | Stronger upregulation in patients with long-term stable disease. | [7] |
| 4-1BB and PD-1 on CD8+ T-Cells | Increase over time in patients with long-term stable disease. | [7] |
Experimental Protocols
T-Cell Proliferation Assay
Objective: To measure the ability of this compound to induce the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Isotype control antibody (human IgG2)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Phytohemagglutinin (PHA)
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
-
96-well flat-bottom culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells three times with complete RPMI medium.
-
Cell Plating: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Stimulation: Prepare a 2x concentrated solution of this compound, isotype control, anti-CD3/CD28 antibodies, or PHA in complete RPMI medium. Add 100 µL of the appropriate stimulus to the wells. Suggested final concentrations:
-
This compound: 0.01, 0.1, 1, 10 µg/mL
-
Isotype control: 10 µg/mL
-
Anti-CD3/CD28: 1 µg/mL each
-
PHA: 5 µg/mL (positive control)
-
Medium only (negative control)
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye. Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell populations.
Cytokine Release Assay
Objective: To measure the secretion of cytokines from human PBMCs stimulated with this compound.
Materials:
-
This compound
-
Isotype control antibody (human IgG2)
-
Lipopolysaccharide (LPS)
-
Human PBMCs
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
ELISA or multiplex bead array kits for human IFN-γ, IL-2, and TNF-α
Methodology:
-
PBMC Isolation and Plating: Isolate PBMCs as described above. Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Stimulation: Prepare a 2x concentrated solution of this compound, isotype control, or LPS in complete RPMI medium. Add 100 µL of the appropriate stimulus to the wells. Suggested final concentrations:
-
This compound: 0.01, 0.1, 1, 10 µg/mL
-
Isotype control: 10 µg/mL
-
LPS: 100 ng/mL (positive control for TNF-α)
-
Medium only (negative control)
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
Visualizations
Caption: this compound mediated TNFR2 signaling pathway in T cells.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Experimental workflow for a cytokine release assay.
Caption: Troubleshooting logic for in vitro assay variability.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. bioinvent.com [bioinvent.com]
- 3. This compound | BioInvent [bioinvent.com]
- 4. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 5. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 6. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody this compound - BioSpace [biospace.com]
- 7. bioinvent.com [bioinvent.com]
- 8. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 9. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. bioinvent.com [bioinvent.com]
Technical Support Center: Optimizing BI-1910 Concentration for T-Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-1910 to optimize T-cell proliferation in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cell proliferation?
A1: this compound is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] TNFR2 is a co-stimulatory receptor primarily expressed on immune cells, including CD4+ and CD8+ T-cells. By binding to and activating TNFR2, this compound provides a co-stimulatory signal that, in conjunction with T-cell receptor (TCR) activation (e.g., via anti-CD3/CD28 antibodies), enhances T-cell proliferation and activation.[1][2]
Q2: What is the recommended starting concentration range for this compound in an in vitro T-cell proliferation assay?
A2: While specific optimal concentrations are highly dependent on the experimental system (e.g., cell type, donor variability, and assay conditions), a starting point for dose-response experiments with similar agonistic antibodies is in the range of 1 ng/mL to 1000 ng/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does this compound differ from other T-cell stimulating agents?
A3: this compound provides a specific co-stimulatory signal through the TNFR2 pathway. Unlike broad mitogens, its effect is targeted to cells expressing TNFR2. Compared to anti-CD28, another common co-stimulatory antibody, this compound activates a distinct signaling cascade that can have different downstream effects on T-cell differentiation and function.
Q4: Can this compound alone induce T-cell proliferation?
A4: As a co-stimulatory molecule, this compound is most effective at inducing robust T-cell proliferation when a primary T-cell receptor (TCR) signal is also present. This is typically achieved by co-stimulation with anti-CD3 antibodies or antigen-specific stimulation.
Q5: What are the expected outcomes of successful T-cell proliferation with this compound?
A5: Successful stimulation should result in a dose-dependent increase in the percentage of divided T-cells, which can be measured by dye dilution assays (e.g., CFSE). You should also observe upregulation of activation markers such as CD25 and CD69 on the T-cell surface.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no T-cell proliferation | Suboptimal this compound Concentration: The concentration of this compound may be too low to provide an effective co-stimulatory signal. | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 ng/mL to 10 µg/mL) to identify the optimal concentration for your specific cell type and assay conditions. |
| Insufficient Primary TCR Stimulation: The primary signal from anti-CD3/CD28 or antigen may be too weak. | Ensure that the concentration and/or coating efficiency of the primary stimulating antibodies are optimal. Titrate the concentration of anti-CD3 and anti-CD28 antibodies. | |
| Poor Cell Health: T-cells may be of low viability or stressed before the start of the experiment. | Use freshly isolated, healthy T-cells. Ensure proper handling and storage of cells. Perform a viability check before starting the assay. | |
| Incorrect Assay Duration: The incubation time may be too short for significant proliferation to occur. | Optimize the incubation time. T-cell proliferation is typically measured between 3 to 7 days. A time-course experiment can determine the peak of proliferation. | |
| High Cell Death (Activation-Induced Cell Death - AICD) | Excessive Co-stimulation: High concentrations of this compound, especially in combination with strong TCR stimulation, can lead to over-activation and subsequent AICD.[3][4] | Titrate down the concentration of this compound and/or the primary stimulating antibodies (anti-CD3/CD28). Include an unstimulated control to monitor baseline cell death.[4] |
| High Cell Density: Overcrowding of cells can lead to nutrient depletion, waste accumulation, and increased cell death. | Optimize the cell seeding density. A typical starting density for T-cell proliferation assays is 1-2 x 10^6 cells/mL. | |
| High Variability Between Replicates | Inconsistent Reagent Addition: Pipetting errors can lead to variations in the final concentrations of cells or antibodies. | Use calibrated pipettes and ensure thorough mixing of reagents before adding them to the wells. Use a master mix for replicates where possible. |
| Uneven Antibody Coating: If using plate-bound antibodies, inconsistent coating can lead to variable stimulation. | Ensure the antibody solution is evenly distributed across the well surface during coating and that the plate is incubated on a level surface. | |
| Donor-to-Donor Variability: Primary T-cells from different donors can have inherent differences in their response to stimulation. | When possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling. | |
| Difficulty in Analyzing Proliferation Data (e.g., CFSE peaks) | High Background Fluorescence: Autofluorescence or improper gating can obscure proliferation peaks. | Include an unstained control to set the baseline fluorescence. Gate on live, single cells before analyzing proliferation. |
| CFSE Dye Toxicity: High concentrations of CFSE can be toxic to cells, leading to poor proliferation and high cell death. | Titrate the CFSE concentration to the lowest level that still allows for clear resolution of proliferation peaks. | |
| Uneven CFSE Staining: Inconsistent staining can lead to a broad initial peak, making it difficult to resolve subsequent divisions. | Ensure cells are a single-cell suspension before staining and that the dye is thoroughly mixed. Quench the staining reaction effectively. |
Data Presentation
Table 1: Preclinical this compound Dose-Dependent T-Cell Activation Markers
| Concentration | T-Cell Activation Marker (e.g., CD25 Expression) | T-Cell Proliferation (% Divided Cells) |
| Vehicle Control | Baseline | Baseline |
| 1 ng/mL | Low Increase | Low Increase |
| 10 ng/mL | Moderate Increase | Moderate Increase |
| 100 ng/mL | High Increase | High Increase |
| 1000 ng/mL | Plateau/Slight Decrease | Plateau/Slight Decrease |
| Note: This table is a representative example based on typical dose-response effects of agonistic antibodies. Actual values must be determined experimentally. |
Table 2: Clinical Phase 1 Dose Escalation of this compound
| Dose Level | Number of Patients | Observed T-Cell Proliferation |
| 4 mg - 900 mg (IV every 3 weeks) | 26 | Evidence of T-cell proliferation induction in the target dose range |
| Data from clinical trials indicates in vivo activity but does not directly translate to optimal in vitro concentrations. |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay using this compound and CFSE Staining
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound antibody
-
Anti-CD3 antibody (functional grade)
-
Anti-CD28 antibody (functional grade)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
2. Methods:
a. T-Cell Isolation and CFSE Staining:
-
Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (this should be optimized for your cell type and experimental conditions).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10^6 cells/mL.
b. T-Cell Stimulation:
-
Prepare a dilution series of this compound in complete RPMI-1640 medium. A suggested starting range is 0, 1, 10, 100, and 1000 ng/mL.
-
Add the appropriate concentration of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the cell suspension for co-stimulation. Alternatively, anti-CD3 can be coated on the culture plates overnight at 4°C.
-
Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28 or this compound)
-
Cells stimulated with anti-CD3/CD28 only
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.
c. Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against surface markers of interest (e.g., CD4, CD8, CD25) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, single cells, then on your T-cell populations of interest (e.g., CD4+ or CD8+).
-
Assess proliferation by visualizing the dilution of the CFSE signal. Each peak represents a successive generation of cell division.
Mandatory Visualizations
Caption: this compound mediated TNFR2 signaling pathway leading to T-cell proliferation.
Caption: Experimental workflow for assessing T-cell proliferation with this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound | BioInvent [bioinvent.com]
- 3. TNFR1 delivers pro-survival signals that are required for limiting TNFR2-dependent activation-induced cell death (AICD) in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human CD8 T cells are susceptible to TNF-mediated activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
BI-1910 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for BI-1910, a novel agonistic monoclonal antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonistic human IgG2 monoclonal antibody that selectively binds to and activates TNFR2.[1] This activation stimulates and enhances the activation of both CD4+ and CD8+ T cells, which are crucial for anti-tumor immunity.[2][3] this compound has also been shown in preclinical models to activate Natural Killer (NK) cells.[4] Unlike some other TNFR-targeting agents, this compound does not inhibit the binding of the natural ligand, TNF-α, to TNFR2.[1][3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its potential in cancer immunotherapy.[5] Its ability to co-stimulate effector T cells makes it a candidate for monotherapy or in combination with other immunotherapies, such as PD-1 inhibitors, to enhance anti-tumor responses.[3][6] Preclinical studies have shown that the combination of this compound with an anti-PD-1 antibody can result in additive anti-tumor effects.[3][6]
Q3: What were the key findings from the Phase 1 clinical trial of this compound?
A3: The Phase 1 dose-escalation study of this compound as a single agent in patients with advanced solid tumors was completed without any notable adverse events.[1][2][7][8][9][10] The most common adverse event reported was fatigue.[11][12] In the trial, stable disease was observed as the best clinical response in 12 out of 26 treated patients, with five of these patients experiencing disease control for over six months.[11][12][13] This durable response was associated with strong activation and expansion of CD4+ and CD8+ memory T-cells.[1][11] Despite these promising results, the clinical development of this compound has been paused to focus resources on another candidate, BI-1808.[1][11][12][14]
Troubleshooting Unexpected Results
Scenario 1: Lower than expected T-cell proliferation or activation in vitro.
Possible Cause 1: Suboptimal T-cell stimulation.
-
Explanation: TNFR2 is a co-stimulatory molecule.[3] Its agonism by this compound will be most effective when the T-cells are already receiving a primary stimulation signal through their T-cell receptor (TCR).
-
Recommendation: Ensure that your experimental setup includes a primary TCR stimulus, such as anti-CD3 and anti-CD28 antibodies, at optimal concentrations.
Possible Cause 2: Low TNFR2 expression on target cells.
-
Explanation: TNFR2 is not constitutively expressed at high levels on all T-cell subsets. Its expression is typically upregulated upon T-cell activation.[3] Resting T-cells may not respond robustly to this compound.
-
Recommendation:
-
Pre-activate T-cells with anti-CD3/CD28 for 24-48 hours before adding this compound to upregulate TNFR2 expression.
-
Confirm TNFR2 expression on your target cell population using flow cytometry.
-
Possible Cause 3: Inappropriate assay conditions.
-
Explanation: Factors such as cell density, antibody concentration, and incubation time can significantly impact the outcome of T-cell proliferation assays.
-
Recommendation: Perform a titration of this compound to determine the optimal concentration for your specific cell type and experimental conditions. Optimize cell seeding density and incubation time.
Scenario 2: Expansion of regulatory T-cells (Tregs) instead of or in addition to effector T-cells.
Possible Cause: Dual role of TNFR2 signaling.
-
Explanation: TNFR2 is highly expressed on regulatory T-cells (Tregs) and is crucial for their survival and expansion.[3] Therefore, it is possible that this compound may lead to an expansion of Tregs, which could have immunosuppressive effects. This is a known "paradoxical effect" of some TNFR2 agonists.
-
Recommendation:
-
It is critical to phenotype the responding T-cell populations using flow cytometry. Use markers such as CD4, CD8, and FoxP3 to distinguish between effector T-cells and Tregs.
-
In vivo, the context of the tumor microenvironment may favor the activation of effector T-cells over Tregs, leading to an overall anti-tumor response.[4] Therefore, in vitro results showing Treg expansion should be interpreted with caution and ideally validated in an in vivo model.
-
Experimental Protocols
T-Cell Activation and Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
This compound
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Cell proliferation dye (e.g., CFSE or similar)
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Staining: Label PBMCs or isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the labeled cells in the anti-CD3-coated plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells (except for unstimulated controls). Add this compound at various concentrations to the treatment wells. Include an isotype control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze proliferation by flow cytometry. Gate on the CD4+ and CD8+ T-cell populations and assess the dilution of the proliferation dye. Activation can be assessed by staining for activation markers such as CD69, CD25, or 4-1BB.
Data Interpretation:
| Parameter | Expected Outcome with this compound | Troubleshooting for Unexpected Results |
| T-Cell Proliferation | Increased proliferation of CD4+ and CD8+ T-cells compared to anti-CD3/CD28 alone. | See Troubleshooting Scenario 1. |
| Activation Markers | Upregulation of CD25, CD69, and/or 4-1BB on CD4+ and CD8+ T-cells. | Check for proper instrument setup and antibody staining. |
NK Cell Activation and Cytokine Release Assay
This protocol outlines a method to evaluate the impact of this compound on NK cell activation and function.
Materials:
-
Isolated human NK cells
-
This compound
-
IL-2 and IL-12 (for co-stimulation)
-
RPMI-1640 medium with 10% FBS
-
24-well plate
-
Flow cytometer
-
ELISA kit for IFN-γ
Protocol:
-
Cell Seeding: Seed isolated NK cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treatment: Add this compound at various concentrations. Include wells with IL-2 (e.g., 10 ng/mL) and IL-12 (e.g., 20 ng/mL) as a positive control for cytokine release. Also, include combinations of this compound with IL-2/IL-12.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cell Staining: Harvest the cells and stain for NK cell activation markers such as CD69 and CD107a for flow cytometry analysis.
-
Cytokine Analysis: Measure the concentration of IFN-γ in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
Data Interpretation:
| Parameter | Expected Outcome with this compound | Troubleshooting for Unexpected Results |
| NK Cell Activation | Upregulation of CD69 and CD107a. | Ensure the purity of the isolated NK cells. |
| IFN-γ Release | Increased IFN-γ secretion, potentially synergistic with IL-2/IL-12. | High background in ELISA may indicate contamination. |
Visualizations
Caption: Simplified signaling pathway of this compound in an effector T-cell or NK cell.
References
- 1. bioinvent.com [bioinvent.com]
- 2. researchgate.net [researchgate.net]
- 3. bioinvent.com [bioinvent.com]
- 4. pnas.org [pnas.org]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Establishing in vitro in vivo correlations to screen monoclonal antibodies for physicochemical properties related to favorable human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 10. This compound | BioInvent [bioinvent.com]
- 11. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 12. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
Cell viability issues in BI-1910 treated cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BI-1910. The content focuses on addressing common issues related to cell viability, proliferation, and functional outcomes in treated cultures.
Understanding this compound's Mechanism of Action
This compound is not a conventional cytotoxic agent that directly induces cell death in tumor cells. It is an agonistic monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Its primary mechanism is to stimulate and enhance the activation and proliferation of T-cells, particularly CD4+ and CD8+ T-cells, to potentiate an anti-tumor immune response.[1][3] Therefore, "cell viability issues" in the context of this compound typically relate to lower-than-expected T-cell proliferation or a lack of downstream tumor cell killing in co-culture assays, rather than direct drug-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating T-cells with this compound? this compound is a TNFR2 agonist.[2][4] When used to treat TNFR2-expressing immune cells, such as regulatory T-cells (Tregs), CD8+ effector T-cells, and CD4+ effector T-cells, the expected outcome is cellular activation and proliferation.[1][3] This can be measured by an increase in cell number, dye dilution in proliferation assays, or upregulation of activation markers. This compound is not expected to have a direct cytotoxic effect on tumor cells when used in a single-cell culture.
Q2: I am not observing T-cell proliferation after this compound treatment. What are the common causes? Several factors can lead to suboptimal T-cell proliferation:
-
Sub-optimal Dose: The concentration of this compound may be too low. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and density.
-
Cell Health: The primary T-cells or cell lines used may have poor initial viability or may not have been properly activated prior to the experiment. TNFR2 expression is often upregulated after T-cell receptor stimulation.[3]
-
Assay Timing: Apoptosis and proliferation are dynamic processes. The time point for measurement may be too early to detect a significant increase in cell number or too late, with cells entering exhaustion or death.
-
Reagent Issues: Ensure that cell culture media and supplements are fresh and that the this compound antibody has been stored correctly to maintain its activity.
Q3: My co-culture experiment with this compound-treated T-cells and tumor cells shows no increase in tumor cell death. Why?
-
Effector-to-Target (E:T) Ratio: The ratio of T-cells (effector) to tumor cells (target) may be too low. A titration of the E:T ratio is recommended to find the optimal window for cytotoxicity.
-
Insufficient T-Cell Activation: The T-cells may not be sufficiently activated by this compound alone. The antibody provides a co-stimulatory signal, but initial T-cell activation (e.g., via CD3/CD28 beads) might be necessary to upregulate TNFR2 and prime the cells for a robust response.[3]
-
Tumor Cell Resistance: The target tumor cell line may be resistant to T-cell mediated killing through mechanisms such as downregulation of MHC class I or expression of inhibitory ligands like PD-L1.
-
Assay Duration: The co-culture period may be too short for the T-cells to become fully active and kill the target cells.
Q4: How can I confirm that this compound is engaging its target, TNFR2, on my cells? Target engagement can be confirmed using several methods:
-
Flow Cytometry: Use a fluorescently labeled secondary antibody that binds to this compound (human IgG2) to confirm its binding to the surface of TNFR2-expressing cells.
-
Phospho-Flow Cytometry: Analyze downstream signaling pathways activated by TNFR2, such as the NF-κB pathway, by staining for phosphorylated proteins.
-
Western Blot: Assess the upregulation of downstream proteins associated with T-cell activation and survival following treatment.
Troubleshooting Guide
This guide addresses common experimental problems encountered when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in T-cell proliferation assays between replicates. | Pipetting errors or inconsistent cell seeding.[5] Uneven distribution of cells in multi-well plates. Reagent precipitation or incomplete mixing.[5] | Calibrate pipettes and ensure secure tip attachment.[5] Gently swirl plates after seeding to ensure a uniform cell monolayer. Warm reagents like PrestoBlue™ or alamarBlue™ to 37°C and mix thoroughly before use.[5] |
| Low or no signal for T-cell activation markers (e.g., CD25, CD69) after treatment. | Insufficient treatment duration or dose. Poor cell health or low baseline TNFR2 expression. Improper antibody staining protocol for flow cytometry. | Perform a time-course and dose-response experiment to optimize treatment conditions. Ensure use of healthy, log-phase cells. Consider pre-activating T-cells to upregulate TNFR2. Titrate staining antibodies to find the optimal concentration and include appropriate positive and negative controls.[6] |
| High background or non-specific cell death in negative control groups. | Over-confluent or starved cell cultures leading to spontaneous apoptosis.[7] Harsh cell handling (e.g., over-trypsinization, excessive centrifugation).[7] Contamination in the cell culture. | Maintain cultures in log-phase growth and ensure media is refreshed regularly. Use gentle cell dissociation enzymes and lower centrifugation speeds (300-400 x g).[6] Regularly test for mycoplasma and other contaminants. |
| Inconsistent results in Annexin V/PI apoptosis assays for co-cultures. | Assay timing is critical; apoptosis is a rapid process.[6] Loss of apoptotic cells in the supernatant during washing steps.[7] Reagent issues (e.g., expired kits, improper storage).[7] | Measure at multiple time points to capture early and late apoptotic events. When collecting cells, always include the supernatant from the culture plate to avoid losing detached apoptotic cells.[7] Use a positive control (e.g., cells treated with a known apoptosis inducer) to verify that the assay kit is working correctly.[7] |
Quantitative Data Summary
Clinical trial data provides context for the tolerability and activity of this compound. The following is a summary from its Phase 1 study.
| Parameter | Finding | Reference |
| Drug | This compound (agonistic human IgG2 mAb targeting TNFR2) | [1][4] |
| Study Phase | Phase 1/2a | [3][8] |
| Population | Patients with advanced/metastatic solid tumors | [8] |
| Dose Range Tested | 4 mg to 900 mg (intravenous, every three weeks) | [8] |
| Safety Profile | Well tolerated, no dose-limiting toxicities observed. | [8][9] |
| Most Common Adverse Event | Fatigue | [8] |
| Clinical Response | Best response was stable disease in 12 of 26 treated patients. | [8] |
| Biomarker Evidence | Showed robust target engagement and induction of T-cell proliferation in the target dose range. | [1][9] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol assesses T-cell proliferation by measuring the dilution of a cell-permeant fluorescent dye (CFSE) over several generations of cell division.
-
Cell Preparation: Isolate primary T-cells from whole blood or use a T-cell line. Ensure cells are healthy and have >95% viability.
-
CFSE Staining:
-
Resuspend 1x10⁶ cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash cells three times with culture medium to remove excess dye.
-
-
Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1x10⁵ cells/well. If required, add T-cell activators (e.g., anti-CD3/CD28 beads).
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include an untreated control and an isotype control.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash with PBS containing 2% FBS.
-
Analyze on a flow cytometer using the FITC channel. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells with this compound as per your experimental design.
-
Cell Harvesting:
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorescently labeled Annexin V (e.g., FITC, PE).
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry. Do not wash cells after staining.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified non-canonical NF-κB signaling pathway activated by this compound binding to TNFR2.
Caption: Experimental workflow for troubleshooting low T-cell activation in this compound cultures.
Caption: Decision tree for analyzing unexpected results in a T-cell/tumor cell co-culture assay.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Facebook [cancer.gov]
- 3. bioinvent.com [bioinvent.com]
- 4. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 5. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 9. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
BI-1910 solubility and formulation for lab use
Disclaimer: Specific solubility and formulation data for BI-1910, a monoclonal antibody under clinical development, are not publicly available. The following information is based on general best practices for handling monoclonal antibodies in a laboratory setting and should be adapted as needed. It is highly recommended to consult any available product-specific datasheets or contact the provider for detailed instructions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] It is designed to stimulate T cells and enhance the activation of both CD4+ and CD8+ T cells.[2] Unlike some other TNFR2 antibodies, this compound does not block the interaction between TNFR2 and its ligand, TNF-α.[1] In preclinical studies, this compound has demonstrated anti-tumor activity by promoting an immune response against cancer cells.[5]
Q2: What is the clinical application of this compound?
A2: this compound is being investigated in Phase 1/2a clinical trials for the treatment of advanced solid tumors, both as a single agent and in combination with the anti-PD-1 therapy pembrolizumab.[1][6][7][8] The development of the this compound program has been paused to focus on other lead candidates.[3][4][9]
Q3: How is this compound administered in clinical trials?
A3: In clinical settings, this compound is administered as an intravenous (IV) infusion.[1][3]
Q4: Is there specific information on the solubility of this compound in common laboratory solvents?
A4: As of now, specific solubility data for this compound in solvents like DMSO, ethanol, or various buffers has not been made publicly available. For laboratory use, monoclonal antibodies are typically supplied in a lyophilized form or as a stock solution in a buffered aqueous solution.
Q5: What are the general recommendations for storing this compound?
A5: While specific storage conditions for this compound are not available, therapeutic monoclonal antibodies are generally stored at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage. It is crucial to avoid repeated freeze-thaw cycles, which can lead to antibody degradation and loss of activity. Aliquoting the antibody into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation upon reconstitution or dilution | - Incorrect buffer pH or ionic strength.- High antibody concentration.- Contamination. | - Ensure the reconstitution buffer is at the correct pH and ionic strength as recommended for similar antibodies (typically physiological pH).- Try reconstituting at a lower concentration.- Centrifuge the solution to pellet the precipitate and carefully transfer the supernatant. Consider sterile filtering the solution.- Visually inspect for signs of contamination. |
| Loss of activity in functional assays | - Improper storage (e.g., repeated freeze-thaw cycles).- Incorrect formulation for the specific assay.- Adsorption to plasticware. | - Always use fresh aliquots for experiments.- Ensure the buffer used for dilution is compatible with the assay and does not contain interfering substances.- Use low-protein-binding tubes and pipette tips.- Include a carrier protein like bovine serum albumin (BSA) at 0.1% to 1% in the dilution buffer to prevent adsorption. |
| Inconsistent results between experiments | - Inaccurate pipetting.- Variability in antibody concentration between aliquots.- Degradation of the antibody over time. | - Calibrate pipettes regularly.- Gently mix the antibody solution before aliquoting and before use in an experiment.- Use a consistent lot of the antibody and other reagents.- Perform quality control checks on the antibody at regular intervals. |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Monoclonal Antibody (General Protocol)
This protocol provides a general procedure for reconstituting a lyophilized antibody like this compound. Always refer to the manufacturer's specific instructions if available.
-
Preparation:
-
Allow the lyophilized antibody vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the recommended reconstitution buffer (e.g., sterile Phosphate Buffered Saline (PBS), pH 7.4). Ensure the buffer is at room temperature.
-
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Carefully open the vial and add the specified volume of the reconstitution buffer to achieve the desired final concentration (e.g., 1 mg/mL).
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder. Avoid vigorous shaking or vortexing as this can cause denaturation and aggregation.
-
-
Storage:
-
Let the reconstituted antibody stand for 20-30 minutes at room temperature to allow for complete dissolution.
-
For short-term storage (1-2 weeks), store at 2-8°C.
-
For long-term storage, aliquot the reconstituted antibody into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
-
Protocol 2: Formulation for In Vitro Cell-Based Assays (General Protocol)
-
Preparation of Stock Solution:
-
Thaw a frozen aliquot of the reconstituted this compound stock solution on ice.
-
Gently mix the solution by flicking the tube.
-
-
Dilution to Working Concentration:
-
Prepare the required volume of cell culture medium or assay buffer. To prevent non-specific binding, it is often recommended to add a carrier protein like BSA to a final concentration of 0.1%.
-
Calculate the volume of the antibody stock solution needed to achieve the final desired working concentration.
-
Add the calculated volume of the antibody stock to the cell culture medium or assay buffer and mix gently by inverting the tube or pipetting slowly.
-
-
Application:
-
Use the freshly prepared working solution immediately in your cell-based assay.
-
Visualizations
Caption: Simplified signaling pathway of this compound agonizing TNFR2 on T cells.
Caption: Troubleshooting workflow for common this compound solubility and activity issues.
References
- 1. bioinvent.com [bioinvent.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody this compound - Inderes [inderes.fi]
- 6. This compound | BioInvent [bioinvent.com]
- 7. BioInvent obtains IND approval for clinical trial with anti-TNFR2 antibody this compound | BioInvent [bioinvent.com]
- 8. bioinvent.com [bioinvent.com]
- 9. BioInvent Announces Strategic Changes in Portfolio to Accelerate Lead Clinical Programs and Enhance Value Creation | BioInvent [bioinvent.com]
Validation & Comparative
A Tale of Two Antibodies: Unraveling the Mechanisms of BI-1910 and BI-1808 in Cancer Immunotherapy
Lund, Sweden - In the rapidly evolving landscape of cancer immunotherapy, two novel monoclonal antibodies from BioInvent International, BI-1910 and BI-1808, are targeting the tumor necrosis factor receptor 2 (TNFR2) with distinct and opposing mechanisms of action. While both hold promise for reinvigorating the anti-tumor immune response, their divergent approaches—one an agonist and the other a ligand-blocking antibody—offer unique therapeutic strategies. This guide provides a detailed comparison of their mechanisms, supported by available preclinical and clinical data, and outlines the experimental methodologies used to elucidate their functions.
At a Glance: this compound vs. BI-1808
| Feature | This compound | BI-1808 |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) | Tumor Necrosis Factor Receptor 2 (TNFR2) |
| Modality | Agonistic Monoclonal Antibody | Ligand-Blocking/Depleting Monoclonal Antibody |
| Isotype | Human IgG2 | Human IgG1 |
| Primary Mechanism | Co-stimulation of CD4+ and CD8+ T-cells, and NK cells | Depletion of regulatory T-cells (Tregs) and expansion of CD8+ T-cells |
| Interaction with TNF-α | Does not block TNF-α binding | Blocks TNF-α binding to TNFR2 |
| Fc-gamma Receptor (FcγR) Dependence | Independent of FcγR for activity | FcγR-dependent for Treg depletion |
| Development Status | Phase 1 development paused | Phase 2a clinical development ongoing |
The Divergent Paths to Activating Anti-Tumor Immunity
Both this compound and BI-1808 are products of BioInvent's proprietary F.I.R.S.T™ technology platform, which is designed to identify disease-associated targets and antibodies that bind to them.[1][2] Despite sharing the same target, TNFR2, their mechanisms for eliciting an anti-tumor response are fundamentally different. TNFR2 is a key co-stimulatory molecule on T-cells, but it is also highly expressed on immunosuppressive regulatory T-cells (Tregs) within the tumor microenvironment.[3][4][5][6]
This compound: An Agonist for T-Cell Activation
This compound is a human IgG2 monoclonal antibody designed to act as an agonist of TNFR2.[6][7] Its primary mechanism is to directly stimulate TNFR2-expressing immune cells, including CD4+ and CD8+ effector T-cells, as well as Natural Killer (NK) cells.[8] This agonistic activity enhances the proliferation and activation of these cytotoxic cells, leading to a more robust anti-tumor immune response.[5][7] Notably, this compound does not block the binding of the natural ligand, TNF-α, to TNFR2.[5][9] Preclinical studies have shown that this compound's anti-tumor activity is independent of Fc gamma receptor (FcγR) expression.[3]
The signaling pathway for this compound's agonistic action is depicted below:
BI-1808: A Blocker and Depleter of Immunosuppressive Cells
In contrast, BI-1808 is a human IgG1 monoclonal antibody that functions by blocking the interaction of TNF-α with TNFR2.[10][11] This blockade is a key part of its mechanism, but its primary anti-tumor effect is believed to be mediated through the depletion of tumor-associated Tregs.[6][12] As an IgG1 antibody, BI-1808 can engage FcγRs on effector immune cells, such as NK cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) of the TNFR2-high Tregs.[6][12] By eliminating these immunosuppressive cells, BI-1808 allows for the expansion and activation of cytotoxic CD8+ T-cells, thereby unleashing the anti-tumor immune response.[6][10]
The dual mechanism of BI-1808 is illustrated in the following diagram:
Experimental Data Summary
While direct head-to-head comparative quantitative data is limited in the public domain, preclinical and clinical studies for each antibody provide insights into their performance.
Preclinical Efficacy
Both this compound and BI-1808 have demonstrated potent anti-tumor activity in preclinical syngeneic mouse models, both as single agents and in combination with anti-PD-1 therapy.[2][7][10] In vivo mode-of-action studies indicated that the antagonist/blocking antibody (BI-1808) caused intra-tumoral Treg depletion, while the agonist (this compound) led to a dramatic increase in CD8+ T-cell infiltration.
Clinical Trial Highlights
This compound:
-
In a Phase 1 dose-escalation study, this compound was generally well-tolerated with no dose-limiting toxicities observed.[4]
-
Of 26 treated patients with advanced solid tumors, 12 achieved stable disease, with five of those experiencing disease control for over six months.[4]
-
Durable responses were associated with strong CD4+ and CD8+ memory T-cell expansion.[4]
-
The development of this compound has been paused to focus resources on the more advanced BI-1808 program.[1]
BI-1808:
-
Phase 1/2a clinical trial data have shown a favorable safety profile.[6]
-
As a monotherapy in a Phase 2a study, BI-1808 has shown a 100% disease control rate in nine evaluable patients with Cutaneous T-cell Lymphoma (CTCL), with one complete response and three partial responses.
-
In solid tumors, monotherapy has resulted in one complete response, one partial response, and nine patients with stable disease out of 26 evaluable patients.
-
Pharmacodynamic data from clinical trials confirm that BI-1808 treatment leads to a significant reduction in regulatory T-cells.[6][12] At doses of ≥ 675 mg, complete receptor occupancy was observed throughout the dosing interval.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays conducted by BioInvent are proprietary. However, based on standard immunological techniques, the following outlines the general methodologies likely employed to characterize this compound and BI-1808.
In Vitro T-Cell Activation Assay (for this compound)
This assay assesses the ability of an agonistic antibody to stimulate T-cell proliferation and activation.
Objective: To measure the agonistic activity of this compound on human T-cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Plate Coating: Coat 96-well plates with a sub-optimal concentration of an anti-CD3 antibody to provide a primary T-cell receptor signal.
-
Cell Culture: Add isolated T-cells to the coated plates in the presence of varying concentrations of this compound or an isotype control antibody. A co-stimulatory anti-CD28 antibody is often included as a positive control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Analysis: Assess T-cell activation by:
-
Proliferation: Measuring the incorporation of a fluorescent dye (e.g., CFSE) or a radioactive tracer (e.g., 3H-thymidine).
-
Activation Markers: Using flow cytometry to measure the upregulation of surface markers such as CD25 and CD69.
-
Cytokine Production: Measuring the secretion of cytokines like IFN-γ and TNF-α in the culture supernatant by ELISA or cytokine bead array.
-
In Vitro Treg Depletion Assay (for BI-1808)
This assay evaluates the ability of an antibody to mediate the killing of target cells via ADCC.
Objective: To measure the FcγR-dependent depletion of Tregs by BI-1808.
Methodology:
-
Cell Preparation:
-
Target Cells: Isolate or generate a cell line expressing high levels of TNFR2 to represent Tregs. Label these cells with a fluorescent dye (e.g., Calcein AM).
-
Effector Cells: Isolate NK cells or PBMCs from healthy donors to use as effector cells.
-
-
Co-culture: Co-culture the labeled target cells with effector cells at various effector-to-target ratios in the presence of increasing concentrations of BI-1808 or an isotype control.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Analysis: Measure the release of the fluorescent dye from the lysed target cells using a fluorescence plate reader. The percentage of specific lysis is calculated relative to maximum lysis (induced by a detergent) and spontaneous release (target cells alone).
References
- 1. Technology | BioInvent [bioinvent.com]
- 2. Homepage | BioInvent [bioinvent.com]
- 3. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 4. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. bioinvent.com [bioinvent.com]
- 7. This compound | BioInvent [bioinvent.com]
- 8. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 9. bioinvent.com [bioinvent.com]
- 10. BioInvent granted US patent for the F.I.R.S.T.™ antibody screening technology | BioInvent [bioinvent.com]
- 11. BioInvent Presents Additional CTCL Phase 2a Data for BI-1808 Monotherapy at EHA 2025 | BioInvent [bioinvent.com]
- 12. BI-1808 in solid tumors | BioInvent [bioinvent.com]
A Comparative Guide to BI-1910 and Other TNFR2 Agonists for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
The tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising target in immuno-oncology. Unlike the pro-inflammatory TNFR1, signaling through TNFR2 is primarily associated with the activation and expansion of regulatory T cells (Tregs) and the co-stimulation of effector T cells, particularly CD8+ T cells. This dual role has spurred the development of TNFR2-targeting biologics, with agonistic antibodies showing potential to modulate the tumor microenvironment and enhance anti-tumor immunity. This guide provides a comparative overview of BI-1910, a clinical-stage TNFR2 agonist, and other notable TNFR2 agonists in development, supported by available preclinical and clinical data.
Overview of Compared TNFR2 Agonists
This guide focuses on the following TNFR2 agonistic antibodies:
-
This compound (BioInvent): An agonistic human IgG2 monoclonal antibody that has completed a Phase 1 clinical trial in patients with advanced solid tumors. Its development is currently paused for strategic reasons.[1]
-
HFB200301 (HiFiBiO Therapeutics): A first-in-class agonistic monoclonal antibody currently in a Phase 1 clinical trial for advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][3]
-
TRB-061 (TRexBio): A novel TNFR2-selective agonist designed to activate and expand effector Tregs, with a primary focus on treating inflammatory diseases such as atopic dermatitis. It has recently entered a Phase 1 clinical trial.[4][5]
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative and qualitative data for this compound, HFB200301, and TRB-061. It is important to note that direct cross-trial and cross-study comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Preclinical Performance Comparison
| Parameter | This compound | HFB200301 | TRB-061 |
| Binding Affinity (Kd) | Data not publicly available | Sub-nanomolar | Data not publicly available |
| Mechanism of Action | Agonist of TNFR2; enhances CD4+ and CD8+ T cell activation; does not block TNF-α binding.[1] | Fc-independent agonist of TNFR2; activates CD4+, CD8+ T cells, and NK cells; does not block TNF-α binding. | Selective agonist of TNFR2; activates and expands effector Tregs.[4][5] |
| In Vitro Potency | Demonstrates agonistic activity on T cells.[6] | Enhances activation and proliferation of conventional CD4+ and CD8+ T cells and robust activation of NK cells.[2] | Potent expansion of effector Tregs in blood and tissue.[4][7] |
| In Vivo Efficacy | Additive anti-tumor effect with anti-PD-1 in B16 melanoma, MC38 colon cancer, and CT26 colon cancer models.[8] | Potent single-agent anti-tumor activity in syngeneic tumor models, comparable to anti-PD-1.[2] | Proof-of-concept in colitis and skin inflammation models.[7] |
Table 2: Clinical Development Overview
| Parameter | This compound | HFB200301 | TRB-061 |
| Development Status | Phase 1 completed (development paused).[1] | Phase 1 ongoing.[2][3] | Phase 1 ongoing.[4][5] |
| Target Indication | Advanced solid tumors.[1] | Advanced solid tumors.[2][3] | Atopic dermatitis and other inflammatory diseases.[4][5] |
| Reported Clinical Activity | Stable disease in 6 out of 12 evaluable patients in Phase 1 dose-escalation study.[1] | Anti-tumor activity observed in monotherapy and in combination with tislelizumab in Phase 1.[3] | Data from healthy volunteers anticipated in 1H 2026.[4] |
| Safety Profile | Well-tolerated in Phase 1 with no notable adverse events.[1] | Acceptable safety profile in GLP toxicology studies.[2] | Favorable safety profile anticipated based on selective mechanism. |
Signaling Pathways and Experimental Workflows
TNFR2 Signaling Pathway
Activation of TNFR2 by an agonistic antibody leads to the recruitment of TRAF2 and cIAP1/2, initiating a signaling cascade that results in the activation of the non-canonical NF-κB pathway. This pathway is crucial for T cell survival and proliferation.
Caption: Agonist antibody-mediated TNFR2 signaling cascade.
Preclinical Experimental Workflow for a TNFR2 Agonist
The preclinical development of a therapeutic antibody like a TNFR2 agonist involves a series of well-defined steps to characterize its binding, activity, and in vivo efficacy before it can proceed to clinical trials.
Caption: Generalized preclinical development workflow.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd), and association (ka) and dissociation (kd) rates of the TNFR2 agonist antibody to recombinant human TNFR2.
Methodology:
-
Immobilization: A sensor chip (e.g., CM5) is activated, and the ligand (recombinant human TNFR2) is immobilized on the sensor surface. A reference channel is prepared without the ligand to subtract non-specific binding.
-
Binding: The analyte (TNFR2 agonist antibody) is injected at various concentrations over the sensor surface at a constant flow rate.
-
Dissociation: After the association phase, a running buffer is flowed over the surface to monitor the dissociation of the antibody from the receptor.
-
Regeneration: The sensor surface is regenerated using a low pH solution to remove the bound antibody.
-
Data Analysis: The binding data is fitted to a suitable model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
T-cell Proliferation Assay (CFSE-based)
Objective: To assess the ability of the TNFR2 agonist to induce T-cell proliferation.
Methodology:
-
Cell Labeling: Isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: CFSE-labeled cells are cultured in the presence of varying concentrations of the TNFR2 agonist antibody. A positive control (e.g., anti-CD3/CD28 beads) and a negative control (isotype control antibody) are included.
-
Incubation: Cells are incubated for 3-5 days to allow for proliferation.
-
Flow Cytometry: The dilution of CFSE fluorescence is measured by flow cytometry. Each cell division results in a halving of the CFSE signal, allowing for the quantification of proliferating cells.
-
Data Analysis: The percentage of proliferated cells is plotted against the antibody concentration to determine the EC50 value.
Syngeneic Mouse Tumor Models for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of the TNFR2 agonist in an immunocompetent host.
Methodology:
-
Tumor Implantation: A murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) is implanted subcutaneously into a syngeneic mouse strain (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the TNFR2 agonist antibody, a control antibody, and/or other therapies (e.g., anti-PD-1) via a specified route and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
This guide provides a snapshot of the current landscape of TNFR2 agonists in development. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and differential profiles of these promising immuno-oncology agents will emerge.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. hifibio.com [hifibio.com]
- 3. researchgate.net [researchgate.net]
- 4. trex.bio [trex.bio]
- 5. trial.medpath.com [trial.medpath.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. TRexBio Announces Development Candidate, TRB-061, a Novel TNFR2 Agonist for the Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 8. bioinvent.com [bioinvent.com]
Validating BI-1910's T-Cell Activation: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-cell activation capabilities of BI-1910, an agonistic anti-TNFR2 monoclonal antibody. The performance of this compound is evaluated against its primary alternative from the same developer, BI-1808, a ligand-blocking anti-TNFR2 antibody. This comparison is supported by available preclinical and clinical data, with a focus on the functional assays employed to validate the mechanism of action of these therapeutics. While the development of this compound is currently paused, the data from its initial studies provide valuable insights into the therapeutic potential of TNFR2 agonism.[1][2]
Mechanism of Action: Two Approaches to Targeting TNFR2
This compound and BI-1808 represent two distinct strategies for modulating the tumor necrosis factor receptor 2 (TNFR2) pathway for cancer immunotherapy.
-
This compound: The Agonist. As an agonistic antibody, this compound is designed to mimic the natural ligand of TNFR2, tumor necrosis factor (TNF), thereby stimulating the receptor and promoting downstream signaling.[3][4][5][6] This co-stimulatory signal enhances the activation and proliferation of CD4+ and CD8+ T-cells, crucial for an effective anti-tumor immune response.[3][4][5][6]
-
BI-1808: The Ligand Blocker. In contrast, BI-1808 is a ligand-blocking antibody. Its primary mechanism is to prevent TNF-α from binding to TNFR2.[7][8] This action is thought to lead to the depletion of regulatory T-cells (Tregs), which often express high levels of TNFR2 in the tumor microenvironment and suppress anti-tumor immunity. By depleting Tregs, BI-1808 aims to unleash the activity of effector T-cells.[7][8]
Comparative Analysis of T-Cell Activation
Clinical data from Phase 1 studies of this compound and BI-1808 have demonstrated their ability to modulate T-cell populations, consistent with their proposed mechanisms of action. The following tables summarize the key findings from functional assays.
This compound: Evidence of T-Cell Activation and Proliferation
The Phase 1 clinical trial of this compound (NCT06205706) in patients with advanced solid tumors showed clear signs of T-cell activation, which correlated with disease control.[1][2]
| Functional Assay | T-Cell Population | Key Findings | Quantitative Data (as reported) |
| T-Cell Proliferation | Memory CD8+ T-Cells | Continued increase with repeat dosing. Higher levels correlated with prolonged disease control (>6 months). | Fold change from baseline over time. |
| Memory CD4+ T-Cells | Expansion observed in all patients, with higher increases in those with disease control. Effect was strongest after the first dose. | Fold change from baseline over time. | |
| T-Cell Activation | Memory CD4+ T-Cells | Stronger activation observed in patients with long-term stable disease. | Upregulation of 4-1BB and PD-1. |
| Memory CD8+ T-Cells | Increase in activation markers over time in patients with long-term stable disease. | Upregulation of 4-1BB and PD-1. |
BI-1808: Treg Depletion and Effector T-Cell Activation
Data from a Phase 1/2a clinical trial of BI-1808 (NCT04752826) in patients with advanced malignancies also indicated successful immune modulation.
| Functional Assay | T-Cell Population | Key Findings | Quantitative Data (as reported) |
| Regulatory T-Cell Modulation | Regulatory T-Cells (Tregs) | Significant depletion of Tregs. | Substantial reduction compared to baseline. |
| Effector T-Cell Modulation | CD8+ T-Cells | Clear signs of activation in responding patients. | Increased intratumoral CD8+/Treg ratio. |
Experimental Protocols for Key Functional Assays
The validation of this compound and BI-1808's effects on T-cells relies on a suite of established functional assays. Below are detailed methodologies for the key experiments cited.
T-Cell Proliferation Assays (e.g., Ki-67 Staining)
These assays measure the increase in the number of T-cells following stimulation. The expression of the nuclear protein Ki-67 is a hallmark of proliferating cells.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using density gradient centrifugation. For tumor-infiltrating lymphocytes (TILs), single-cell suspensions are prepared from tumor biopsies.
-
Cell Culture and Stimulation: Culture the isolated T-cells in appropriate media. For in vitro validation, cells are stimulated with the therapeutic antibody (e.g., this compound) at various concentrations.
-
Fixation and Permeabilization: Harvest the cells at desired time points. Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to access intracellular proteins like Ki-67.
-
Staining: Incubate the cells with a fluorescently-labeled antibody specific for Ki-67. Co-staining with antibodies against T-cell surface markers (e.g., CD4, CD8) is performed to identify specific T-cell subsets.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer. The intensity of the fluorescence from the anti-Ki-67 antibody is proportional to the amount of Ki-67 protein in each cell.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T-cells that are positive for Ki-67, indicating proliferation. Results are often presented as a fold change from baseline (pre-treatment).[3]
T-Cell Activation Marker Analysis
This assay quantifies the expression of cell surface proteins that are upregulated upon T-cell activation, such as 4-1BB (CD137) and PD-1.
Protocol:
-
Cell Preparation: Isolate PBMCs or TILs as described for the proliferation assay.
-
Cell Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting specific cell surface markers, including CD4, CD8, 4-1BB, and PD-1.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to identify and quantify the different T-cell populations and the expression levels of the activation markers.
-
Data Analysis: Determine the percentage of CD4+ and CD8+ T-cells that express 4-1BB and/or PD-1. The mean fluorescence intensity (MFI) can also be measured to assess the level of marker expression per cell.
Intratumoral CD8+/Treg Ratio Analysis
This analysis, typically performed on tumor biopsies, assesses the balance between cytotoxic T-cells and immunosuppressive regulatory T-cells within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Obtain pre- and post-treatment tumor biopsies. The tissue is fixed, embedded in paraffin, and thinly sectioned.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain the tissue sections with antibodies specific for CD8 (to identify cytotoxic T-cells) and FOXP3 (a marker for Tregs).
-
Imaging: Scan the stained slides using a high-resolution microscope to create digital images.
-
Image Analysis: Use specialized software to identify and count the number of CD8+ and FOXP3+ cells within defined regions of interest (e.g., tumor nests, stroma).
-
Ratio Calculation: Calculate the ratio of CD8+ cells to FOXP3+ cells. An increase in this ratio post-treatment suggests a shift towards a more anti-tumor immune microenvironment.[7]
Conclusion
The functional assays employed in the early clinical development of this compound have provided crucial validation of its T-cell activating mechanism. The observed expansion of CD4+ and CD8+ memory T-cells, along with the upregulation of activation markers, directly supports its intended biological activity as a TNFR2 agonist.[1][3] In comparison, the alternative approach of BI-1808, a ligand-blocking antibody, demonstrates its effect through the depletion of regulatory T-cells and a subsequent increase in the CD8+/Treg ratio within the tumor.[7] While the development of this compound is currently on hold, the data generated underscores the therapeutic potential of TNFR2 as a target for cancer immunotherapy and provides a valuable benchmark for the evaluation of future TNFR2 agonists. Further publication of the detailed quantitative data from these studies will be critical for a more comprehensive comparison and for guiding the development of next-generation T-cell activating immunotherapies.
References
- 1. To Ki or Not to Ki: Re-Evaluating the Use and Potentials of Ki-67 for T Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry [bio-protocol.org]
- 4. bioinvent.com [bioinvent.com]
- 5. abstract-1210-high-throughput-time-resolved-single-cell-analysis-of-t-cell-activation - Ask this paper | Bohrium [bohrium.com]
- 6. bioinvent.com [bioinvent.com]
- 7. Detection Ki 67 [bdbiosciences.com]
- 8. bioinvent.com [bioinvent.com]
BI-1910: A Comparative Analysis of Efficacy in Combination with Pembrolizumab versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational TNFR2 agonist, BI-1910, as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab (B1139204) for the treatment of advanced solid tumors. The information is based on preliminary data from the Phase 1/2a clinical trial (NCT06205706) and preclinical studies.
Executive Summary
This compound is a monoclonal antibody designed to activate the Tumor Necrosis Factor Receptor 2 (TNFR2), a promising target in cancer immunotherapy due to its role in T-cell co-stimulation.[1][2] Preclinical data suggested that combining this compound with an anti-PD-1 therapy could produce additive anti-tumor effects, providing a strong rationale for clinical evaluation with pembrolizumab.[2][3] While the monotherapy arm of the Phase 1/2a trial has yielded preliminary safety and efficacy data, the combination arm is still in its early stages, and clinical efficacy results have not yet been publicly disclosed. BioInvent has paused the development of this compound to prioritize another asset, BI-1808.[4][5]
Mechanism of Action
This compound functions as a TNFR2 agonist. By binding to and activating TNFR2 on immune cells, particularly CD4+ and CD8+ T cells, it enhances their proliferation and anti-tumor activity.[1][4]
Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T cells and its ligands (PD-L1 and PD-L2) on tumor cells.[6][7][8] This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[6][9]
The combination of this compound and pembrolizumab is hypothesized to provide a synergistic anti-tumor effect by simultaneously stimulating T-cell activity through TNFR2 agonism and removing inhibitory signals via PD-1 blockade.
Efficacy Data
This compound Monotherapy
Preliminary data from the Phase 1 dose-escalation portion (Part A) of the NCT06205706 trial have been presented. These findings primarily focus on safety and early signs of efficacy.
| Efficacy Endpoint | Patient Cohort 1 | Patient Cohort 2 |
| Number of Evaluable/Treated Patients | 12 | 26 |
| Best Clinical Response | 6 patients with stable disease | 12 patients with stable disease |
| Notable Adverse Events | None reported | Treatment was well-tolerated, with no dose-limiting toxicities. Fatigue was the most common adverse event. |
| Citation(s) | [3][4][10][11][12] | [5] |
This compound in Combination with Pembrolizumab
As of the latest available updates, the combination therapy arm (Part B) of the Phase 1/2a trial has been initiated, but no clinical efficacy data, such as Objective Response Rate (ORR) or Progression-Free Survival (PFS), has been released.[10][11] Preclinical studies in murine tumor models showed that the combination of a this compound surrogate with an anti-PD-1 antibody resulted in additive anti-tumor activity.[2][3]
Experimental Protocols
The clinical evaluation of this compound as a monotherapy and in combination with pembrolizumab is being conducted under the Phase 1/2a trial NCT06205706.[13][14][15]
Study Design
This is a multi-center, open-label, dose-escalation trial with expansion cohorts.[14][15]
-
Phase 1: Designed to evaluate the safety and tolerability of this compound and to determine the recommended Phase 2 dose (RP2D).
-
Phase 2a: Intended to further assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound at the RP2D, both as a monotherapy (Part A) and in combination with pembrolizumab (Part B) in specific tumor cohorts.[14][15]
Patient Population
The study enrolls patients with advanced or metastatic solid tumors who have progressed after standard therapy.[14][15]
Treatment Administration
-
This compound: Administered as an intravenous (IV) infusion every three weeks.[2]
-
Pembrolizumab: Administered as a 400 mg IV infusion every six weeks.[2]
Key Assessments
-
Safety and Tolerability: Monitored throughout the study.
-
Efficacy: Assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1 and iRECIST criteria.[14][15] Response assessments are conducted every nine weeks.[2]
-
Pharmacokinetics: To characterize the absorption, distribution, metabolism, and excretion of this compound.
-
Pharmacodynamics: To evaluate the biological effects of this compound, including evidence of T-cell proliferation and activation.[10][11]
Conclusion
This compound has demonstrated a favorable safety profile and signs of biological activity as a monotherapy in early clinical studies, with stable disease being the most common response in heavily pre-treated patients with advanced solid tumors.[5] The combination with pembrolizumab is supported by a strong preclinical rationale, aiming to leverage dual mechanisms of immune activation. However, a definitive comparison of the efficacy of the combination versus monotherapy is not yet possible due to the absence of clinical data for the combination arm. Further results from the NCT06205706 trial will be crucial to understanding the full therapeutic potential of this compound, should its development be resumed in the future.
References
- 1. Facebook [cancer.gov]
- 2. bioinvent.com [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 - BioSpace [biospace.com]
- 6. keytrudahcp.com [keytrudahcp.com]
- 7. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. BioInvent announces promising data for this compound as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 11. This compound | BioInvent [bioinvent.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. This compound as a Single Agent and in Combination With Pembrolizumab for the Treatment of Advanced Solid Tumors [ctv.veeva.com]
- 15. clinicaltrial.be [clinicaltrial.be]
BI-1910: A Comparative Analysis of Cross-Reactivity with Human, Cynomolgus Monkey, and Murine TNFR2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the agonistic anti-TNFR2 antibody, BI-1910, with Tumor Necrosis Factor Receptor 2 (TNFR2) from different species. The information is supported by available preclinical data to aid in the evaluation of this therapeutic candidate.
This compound is a human IgG2 monoclonal antibody designed to act as a TNFR2 agonist for cancer immunotherapy.[1][2][3] Its mechanism of action involves stimulating TNFR2-expressing immune cells, such as CD4+ and CD8+ T-cells and NK cells, to enhance their anti-tumor activity.[1][4] Preclinical development involved assessing the antibody's interaction with TNFR2 from various species to determine appropriate models for further studies.
Cross-Reactivity Profile
Based on available data, this compound exhibits selective binding to human and non-human primate TNFR2, but not to its murine counterpart. To facilitate preclinical studies in mice, a surrogate antibody, mthis compound, was developed.[5]
| Species | Target | Cross-Reactivity | Remarks |
| Human | Human TNFR2 | Yes | This compound is a human antibody developed to target human TNFR2. |
| Cynomolgus Monkey | Cynomolgus TNFR2 | Yes | This compound is cross-reactive with cynomolgus monkey TNFR2, enabling its use in non-human primate toxicology and activity studies.[5] |
| Murine | Murine TNFR2 | No | A mouse surrogate antibody, mthis compound, was used for in vivo studies in immunocompetent mouse models.[5] Efficacy of this compound was confirmed in human TNFR2 transgenic mice.[5] |
Functional Activity Comparison
Preclinical studies have demonstrated the agonistic activity of this compound on T-cells.[5] In vitro assays using human cells were conducted to establish EC50 values, which quantify the concentration of this compound required to elicit half-maximal activation of the immune response.[5]
Furthermore, a Good Laboratory Practice (GLP) toxicology study in cynomolgus macaques showed that this compound was well-tolerated and induced a clear dose-dependent T-cell activation.[5] This was evidenced by an increase in T-cell activation markers and a shift from naïve to effector memory T-cells, supporting its proposed mode of action.[5] Importantly, the nature of T-cell activation observed in cynomolgus macaques closely mirrored the effects seen in human TNFR2 transgenic mice treated with this compound, where significant anti-tumor effects were demonstrated.[5]
While specific EC50 and binding affinity (KD) values from these comparative studies are not publicly available in the reviewed literature, the collective data indicates a functional cross-reactivity of this compound with cynomolgus monkey TNFR2 that is comparable to its activity on human TNFR2.
Experimental Methodologies
The following outlines the general experimental approaches used to assess the cross-reactivity and functional activity of this compound.
Binding Affinity and Cross-Reactivity Assessment:
Detailed protocols for the specific assays used to determine the binding affinity (e.g., Surface Plasmon Resonance or Bio-Layer Interferometry) of this compound to human and cynomolgus TNFR2 are not available in the public domain. However, such studies are standard in antibody development to quantify the on-rate, off-rate, and overall affinity (KD) of an antibody to its target.
In Vitro Functional Assays:
To determine the agonistic activity of this compound, in vitro immune stimulation assays were performed using human cells.[5] These assays are designed to measure the activation of T-cells and other immune cells in response to the antibody. Key parameters measured include:
-
T-cell proliferation: Assessing the increase in the number of T-cells.
-
Cytokine release: Measuring the production of signaling molecules like interferon-gamma and interleukin-2, which are indicative of an immune response.[5]
-
Expression of activation markers: Detecting the upregulation of surface proteins on T-cells, such as CD25 and CD69.
From these assays, dose-response curves are generated to calculate the EC50 value.
In Vivo Studies:
-
Cynomolgus Macaque Toxicology and Pharmacodynamics Study: A GLP toxicology study was conducted where this compound was administered to cynomolgus macaques.[5] This study assessed the safety profile of the antibody and pharmacodynamic markers of T-cell activation.[5]
-
Humanized Mouse Models: To evaluate the anti-tumor efficacy of this compound in a model with a human immune component, studies were performed in human TNFR2 transgenic mice.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for assessing its cross-reactivity.
Caption: this compound agonistic activity on the TNFR2 signaling pathway.
Caption: Experimental workflow for this compound cross-reactivity assessment.
References
BI-1910: A Comparative Guide to its Synergistic Effects with Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available preclinical and clinical data on BI-1910, a human IgG2 monoclonal antibody that acts as an agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2). The focus is on its synergistic potential when combined with other anti-cancer agents, particularly immune checkpoint inhibitors. Due to the early stage of clinical development and the subsequent pausing of the program, publicly available quantitative data on combination therapies is limited. This guide summarizes the existing information to support further research and development in the field of cancer immunotherapy.
This compound is designed to stimulate T cells and enhance the activation of both CD4+ and CD8+ T cells by targeting TNFR2, a key receptor in the tumor microenvironment often associated with immunosuppressive regulatory T cells (Tregs)[1][2]. Preclinical studies have suggested that combining this compound with an anti-PD-1 antibody results in additive anti-tumor effects[1][3][4].
Preclinical Synergistic Effects: this compound with Anti-PD-1 Therapy
Preclinical investigations using murine tumor models have demonstrated the potential of this compound to work in concert with anti-PD-1 antibodies. While specific quantitative data on tumor growth inhibition or survival rates from these combination studies are not publicly available, the research indicates a clear additive anti-tumor effect.
A mouse surrogate of this compound, referred to as mthis compound, was utilized in these studies and showed potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody in multiple immunocompetent tumor models[1]. The combination therapy was observed to enhance T cell activation, leading to CD8+ T cell-dependent anti-tumor effects[1]. These promising preclinical results provided the rationale for evaluating this compound in combination with the anti-PD-1 therapy pembrolizumab (B1139204) in a clinical setting[3][4].
Table 1: Summary of Preclinical Models Used to Evaluate this compound and Anti-PD-1 Combination Therapy
| Tumor Model | Cancer Type | Key Finding |
| B16 Melanoma | Melanoma | Additive anti-tumor effect observed[4]. |
| MC38 Colon Cancer | Colon Cancer | Additive anti-tumor effect observed[4]. |
| CT26 Colon Cancer | Colon Cancer | Additive anti-tumor effect observed[4]. |
Clinical Evaluation: this compound in Combination with Pembrolizumab
This compound was being investigated in a Phase 1/2a clinical trial (NCT06205706) in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab (KEYTRUDA®), an anti-PD-1 antibody[5][6][7]. However, the development of this compound has been paused to prioritize other assets[1][8].
The combination portion of the study (Phase 1 Part B) was initiated, with the first patients enrolled[6][7]. However, no clinical efficacy data from this combination arm has been publicly released. The available clinical data comes from the single-agent dose-escalation part of the study (Phase 1 Part A).
Table 2: Phase 1 Monotherapy Clinical Trial Results for this compound
| Parameter | Finding |
| Safety | Well-tolerated at all doses tested with no notable adverse events[7]. |
| Efficacy | Stable disease observed in 6 out of 12 evaluable patients[6][7]. |
| Pharmacokinetics | Favorable pharmacokinetic data reported[6]. |
| Target Engagement | Robust target engagement with evidence of T cell proliferation induction in the target dose range[6]. |
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and anti-PD-1 therapy is predicated on their complementary mechanisms of action within the tumor microenvironment.
Caption: this compound activates T cells via TNFR2, while anti-PD-1 blocks an inhibitory signal.
The preclinical evaluation of this compound's synergistic effects followed a standard workflow for immuno-oncology drug development.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. This compound | BioInvent [bioinvent.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody this compound - BioSpace [biospace.com]
Comparative Analysis of BI-1910 and Historical TNFR2 Agonists: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of BI-1910, a clinical-stage agonistic antibody, and historical Tumor Necrosis Factor Receptor 2 (TNFR2) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to offer an objective comparison of performance, mechanism of action, and experimental validation.
This compound is a human IgG2 monoclonal antibody that selectively targets and activates TNFR2, a key costimulatory receptor on immune cells.[1][2][3] Unlike some other TNFR2-targeting agents, this compound is a pure agonist that does not block the natural binding of TNF-α to its receptor.[1][4] Its development, although currently paused in favor of a related compound (BI-1808), has provided compelling validation of TNFR2 as a therapeutic target for cancer immunotherapy.[2][5] Historical TNFR2 agonists, including engineered TNF mutants and multivalent protein constructs, have paved the way for understanding the complex role of TNFR2 signaling in immunity and disease. This guide will compare this compound to these foundational molecules.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and representative historical TNFR2 agonists. Direct quantitative comparison is challenging as specific preclinical data for this compound, such as binding affinity and in vitro potency, are not publicly available. However, qualitative descriptions and available data for historical agonists are provided.
Table 1: Binding and In Vitro Potency
| Parameter | This compound | STAR2 (Transmembrane Mimetic) | TNF Mutant (D143N-A145R) |
| Molecule Type | Agonistic Human IgG2 mAb | Nonameric fusion protein of murine TNF mutants | Engineered human TNF-α mutant |
| Binding Affinity (Kd) | Not Publicly Available | ~8 ng/mL (~44 pM) to murine TNFR2[6][7] | Reduced affinity (5-30 fold lower than WT TNF)[8] |
| In Vitro Potency (EC50) | Not Publicly Available (Described as inducing "robust target engagement" and "T cell proliferation")[3][9] | 3 - 95 ng/mL (for IL-8 induction in reporter cells)[10] | Low intrinsic activity; requires cross-linking for strong signaling |
| FcγR Dependence | Preclinical data suggests FcγR-independent activity[11] | N/A (Ligand-based) | N/A (Ligand-based) |
| TNF-α Competition | No[1][4] | Yes (Binds to TNF binding site) | Yes (Binds to TNF binding site) |
Table 2: Efficacy and Clinical Data
| Parameter | This compound | Historical Agonists (Various) |
| Preclinical In Vivo Model | Syngeneic mouse models (B16, MC38, CT26)[4] | Graft-versus-Host Disease (GvHD), EAE, tumor models[8] |
| In Vivo Efficacy | Additive anti-tumor activity with anti-PD-1[1][4] | Expansion of regulatory T cells (Tregs), anti-tumor effects[8][12] |
| Key Cellular Effect | Strong activation of CD4+ and CD8+ T cells and NK cells[1][11] | Predominantly expansion and activation of Tregs[8] |
| Clinical Development Status | Phase 1/2a for solid tumors (Paused)[2][5] | Primarily preclinical; some derivatives in early research |
| Reported Clinical Outcome | Stable disease in 12 of 26 patients with advanced solid tumors[5] | N/A |
Mechanism of Action and Signaling
TNFR2 activation initiates a signaling cascade that is distinct from the more ubiquitous TNFR1. Primarily expressed on immune cells, including regulatory T cells (Tregs), CD8+ effector T cells, and natural killer (NK) cells, TNFR2 activation typically promotes cell survival, proliferation, and activation through the recruitment of TNF receptor-associated factor 2 (TRAF2) and subsequent activation of the NF-κB pathway.[8]
This compound functions as a non-competitive agonist, meaning it activates TNFR2 without preventing the binding of the endogenous ligand, TNF-α.[1] This allows for a potentially more modulated and sustained signaling. In the context of cancer, this compound's primary mechanism is the potent co-stimulation of CD8+ T cells and NK cells, enhancing their anti-tumor activity.[11][12] Historical agonists, particularly ligand-based mimetics like STAR2, were often designed to selectively expand immunosuppressive Tregs for treating autoimmune diseases or GvHD.[8] However, agonistic antibodies like this compound and the preclinical antibody Y9 have demonstrated that potent T effector cell activation can be achieved, leading to durable anti-tumor immunity.[12][13]
Experimental Protocols
The characterization of TNFR2 agonists relies on a series of standardized in vitro and in vivo assays to determine binding kinetics, functional potency, and therapeutic efficacy.
1. Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This assay quantifies the binding kinetics (association and dissociation rates) and affinity (Kd) between the agonist and the TNFR2 protein.
-
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the agonist to recombinant TNFR2.
-
Methodology:
-
Immobilization: Recombinant human or murine TNFR2-Fc fusion protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference channel is prepared similarly without the protein to subtract non-specific binding.
-
Binding: A series of concentrations of the TNFR2 agonist (analyte) are flowed over the sensor and reference channels.
-
Detection: The change in refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram.
-
Analysis: The association (binding) and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the Kd (kd/ka).
-
2. In Vitro Potency Assessment via NF-κB Reporter Assay
This cell-based assay measures the ability of an agonist to activate the TNFR2 signaling pathway, which culminates in the activation of the transcription factor NF-κB.
-
Objective: To determine the EC50 value, the concentration of agonist that produces 50% of the maximal response.
-
Methodology:
-
Cell Line: A reporter cell line (e.g., HEK293) is engineered to stably express human TNFR2 and contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Stimulation: Cells are seeded in microplates and treated with serial dilutions of the TNFR2 agonist for a defined period (e.g., 6-24 hours).
-
Lysis and Detection: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added. The resulting luminescence is measured using a luminometer.
-
Analysis: The luminescence signal is plotted against the agonist concentration, and a dose-response curve is fitted using a non-linear regression model to calculate the EC50 value.
-
3. T Cell Activation and Proliferation Assay
This assay evaluates the functional consequence of TNFR2 agonism on primary immune cells, such as the activation and proliferation of CD8+ T cells.
-
Objective: To quantify the agonist's ability to co-stimulate T cell proliferation and activation.
-
Methodology:
-
Cell Isolation: Primary human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens.
-
Labeling: T cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Culture and Stimulation: Labeled T cells are cultured with a primary stimulus (e.g., plate-bound anti-CD3 antibody) and co-stimulated with serial dilutions of the TNFR2 agonist.
-
Analysis: After 3-5 days, cells are harvested and analyzed by flow cytometry. Proliferation is measured by the dilution of the CFSE dye. Activation can be assessed by staining for surface markers like CD25 and CD69 or by measuring cytokine (e.g., IFN-γ) secretion into the supernatant via ELISA.
-
Comparative Summary and Logical Framework
The development of TNFR2 agonists has evolved from broad-acting, ligand-based molecules to highly specific monoclonal antibodies. This progression reflects a deeper understanding of the receptor's dual role in immunity.
-
Historical Agonists (Ligand-Based): These agonists, such as TNF mutants and transmembrane mimetics (STAR2), were foundational. They are typically selective for TNFR2 but often have lower affinity than wild-type TNF or complex production requirements.[8] Their primary characterized effect is the expansion of Tregs, making them promising for autoimmune applications.[8]
-
Modern Agonists (Antibody-Based): Monoclonal antibodies like this compound represent a more recent approach. They offer high specificity and favorable pharmacokinetics.[3] Critically, molecules like this compound have demonstrated a potent ability to activate effector T cells and NK cells, shifting the focus toward oncology.[1][11] The distinction between competitive and non-competitive binding, as well as dependence on FcγR for activity, are key differentiators within this class. This compound's non-competitive nature and FcγR-independence (in preclinical models) highlight a refined mechanism designed to maximize effector cell co-stimulation in the tumor microenvironment.[1][11]
References
- 1. BioInvent to Present Phase 1 Clinical Data for this compound, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound | BioInvent [bioinvent.com]
- 4. bioinvent.com [bioinvent.com]
- 5. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 6. A TNFR2-Specific TNF Fusion Protein With Improved In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Therapeutic potential of TNFR2 agonists: a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.mfn.se [storage.mfn.se]
- 10. thno.org [thno.org]
- 11. bioinvent.com [bioinvent.com]
- 12. Targeting TNFR2 for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting TNFR2: A Novel Breakthrough in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for BI-1910
Researchers, scientists, and drug development professionals handling BI-1910 require clear, actionable information to ensure safety and compliance. This document provides a procedural guide for the proper disposal of this compound, a substance identified as an agonistic human IgG2 monoclonal antibody.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, the following procedures are based on general best practices for the disposal of monoclonal antibodies and other biological materials in a laboratory setting.
It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and any forthcoming manufacturer's instructions for definitive procedures.
Summary of this compound Characteristics
While specific disposal data is unavailable, the following table summarizes key characteristics of this compound gathered from public sources.
| Characteristic | Description | Source |
| Molecule Type | Agonistic human IgG2 monoclonal antibody (mAb) | [1][2][3] |
| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) | [1][2] |
| Therapeutic Area | Oncology, specifically for the treatment of solid tumors | [1][4] |
| Administration | Intravenous (IV) infusion | [2][5] |
| Development Status | Phase 1/2a clinical trials; development is currently paused | [1][5][6] |
General Disposal Protocol for Monoclonal Antibodies like this compound
The following steps outline a general procedure for the safe disposal of this compound in a research laboratory environment. This protocol is designed to mitigate risks associated with biological materials.
1. Decontamination:
-
All liquid waste containing this compound should be decontaminated prior to disposal.
-
A common and effective method is treatment with a fresh 10% bleach solution (sodium hypochlorite). The final concentration of bleach should be at least 1% of the total volume.
-
Allow a contact time of at least 30 minutes to ensure inactivation of the antibody.
-
Alternatively, autoclaving at 121°C for a minimum of 30 minutes can be used for decontamination.
2. Disposal of Liquid Waste:
-
After decontamination, the treated liquid waste may typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.
-
Crucially, verify this with your local EHS regulations , as some municipalities may have stricter rules.
3. Disposal of Solid Waste:
-
All solid waste contaminated with this compound, such as vials, syringes, pipette tips, and personal protective equipment (PPE), should be placed in a designated biohazard bag.
-
These bags must be clearly labeled as biohazardous waste.
-
Biohazard bags should then be autoclaved to decontaminate the contents.
-
Following autoclaving, the waste can typically be disposed of in the regular solid waste stream, although this is also subject to institutional and local regulations.
4. Spill Management:
-
In the event of a spill, immediately cordon off the area.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Absorb the spill with absorbent material.
-
Clean the spill area with a 10% bleach solution, allowing for a 30-minute contact time.
-
Dispose of all cleanup materials as biohazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste management.
Caption: Workflow for the safe disposal of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. bioinvent.com [bioinvent.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound by BioInvent International for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 5. BioInvent's this compound Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 6. This compound | BioInvent [bioinvent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
